Isopropylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
propan-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPHSSYCQCBJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370481 | |
| Record name | Isopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80041-89-0 | |
| Record name | Isopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Isopropylboronic Acid for Researchers and Drug Development Professionals
Isopropylboronic acid , registered under CAS number 80041-89-0 , is an organoboron compound increasingly utilized by researchers and scientists in the field of organic synthesis and drug development.[1][2][3][4] Its utility primarily stems from its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental tool for the formation of carbon-carbon bonds.[1][5] This guide provides a comprehensive overview of its chemical and physical properties, safety information, and a detailed look into its application in synthesis.
Core Properties and Specifications
This compound is a white, solid compound, often appearing as a powder or flakes.[2] It is hygroscopic and should be stored in a cool, inert atmosphere.[2][5] Its solubility in water makes it a versatile reagent in various reaction conditions.[2][5][6]
Chemical and Physical Data
The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 80041-89-0 | [1][2][3][4][7] |
| Molecular Formula | C₃H₉BO₂ | [1][2][3] |
| Molecular Weight | 87.91 g/mol | [1][2][3] |
| Appearance | White powder or flakes | [2] |
| Melting Point | 95-100 °C | [1][2][7] |
| Boiling Point | 160.4 °C at 760 mmHg | [2] |
| Density | 0.921 g/cm³ | [2] |
| Solubility | Soluble in water | [2][5][6] |
| pKa (Predicted) | 10.49 ± 0.43 | [2] |
Structural and Identification Data
| Identifier | Value | Source(s) |
| Synonyms | (1-Methylethyl)boronic acid, (Propan-2-yl)boronic acid, 2-Propaneboronic acid | [1][2][8] |
| InChI | 1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3 | [1] |
| SMILES | CC(C)B(O)O | [1] |
| MDL Number | MFCD01319021 | [1] |
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this compound.[1] It is a combustible solid and should be stored accordingly.[1]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from aggregated GHS information.[8]
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful method for forming C(sp³)–C(sp²) bonds, enabling the synthesis of complex molecules from readily available starting materials. This compound allows for the introduction of an isopropyl group onto aromatic, heteroaromatic, or vinylic substrates.
Beyond the Suzuki-Miyaura coupling, it is also employed in other significant transformations, including:
-
C-H activation for arylation and alkylation processes.[1]
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an alkylboronic acid like this compound. This procedure is generalized and may require optimization for specific substrates and scales.
Objective: To synthesize an isopropyl-substituted aryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 equiv)
-
SPhos (buchwald ligand) (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Toluene (B28343), degassed
-
Water, degassed
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add degassed toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure isopropyl-substituted aryl product.
Reaction Mechanisms and Visualizations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Catalytic Cycle Workflow
The logical flow of the catalytic cycle is depicted below. The cycle begins with an active Pd(0) species which reacts with the aryl halide. The resulting complex then undergoes transmetalation with the boronic acid (activated by a base) and finally, the coupled product is eliminated, regenerating the catalyst.
References
- 1. google.com [google.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromoanisole - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-Bromoanisole synthesis - chemicalbook [chemicalbook.com]
- 9. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to Isopropylboronic Acid for Researchers and Drug Development Professionals
Central, NJ – Isopropylboronic acid, a key organoboron compound, plays a significant role in modern synthetic chemistry and is of growing interest in the field of drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and potential biological significance.
Core Molecular and Physical Properties
This compound, systematically named propan-2-ylboronic acid, is a white, crystalline solid at room temperature. It is characterized by the chemical formula C₃H₉BO₂ and a molecular weight of approximately 87.91 g/mol .[1][2][3][4][5] The compound is soluble in water and hygroscopic in nature. Key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉BO₂ | [1][2][3][4][6] |
| Molecular Weight | 87.91 g/mol | [1][2][3][4][5] |
| CAS Number | 80041-89-0 | [1][5][6] |
| Appearance | White flakes/powder | [2][4][5] |
| Melting Point | 95-100 °C | [2][5] |
| Boiling Point | 160.4 °C at 760 mmHg | [2][4] |
| Flash Point | 50.8 °C | [2][4] |
| Density | 0.921 g/cm³ | [2][4] |
| Water Solubility | Soluble | [2] |
Synthesis and Key Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. A common precursor for its application in these reactions is its pinacol (B44631) ester, 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Experimental Protocol: Synthesis of this compound Pinacol Ester
This protocol details the synthesis of the pinacol ester from this compound.
Materials:
-
This compound
-
Pinacol
-
Magnesium sulfate (B86663) (anhydrous)
-
Diethyl ether
Procedure:
-
To a dry 1 L flask, add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Add diethyl ether and stir the resulting suspension under an inert atmosphere (e.g., argon) at room temperature for 24 hours.
-
Filter the solids from the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in pentane and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude this compound pinacol ester.
-
The crude product can be further purified by distillation to obtain the analytically pure ester.
Caption: Synthesis workflow for this compound pinacol ester.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound and its derivatives are crucial reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from readily available starting materials.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring and monitor its progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Significance in Drug Development
While boronic acids as a class have garnered significant attention in medicinal chemistry, specific biological data for this compound is limited in the current literature. The broader family of boronic acids has been investigated for a range of therapeutic applications, including as enzyme inhibitors.
For instance, studies on other boronic acids, such as phenylboronic acid, have explored their effects on signaling pathways crucial in cancer cell migration, such as the Rho GTPase pathway. This pathway is a key regulator of the actin cytoskeleton, and its dysregulation is implicated in cancer metastasis. It is plausible that this compound could exhibit some biological activity, though further research is required to elucidate its specific effects and potential therapeutic applications.
Caption: Simplified overview of the Rho GTPase signaling pathway.
Currently, there is no specific data available regarding the cytotoxicity (IC50 values) of this compound against various cancer cell lines. Such studies would be a critical step in evaluating its potential as a therapeutic agent.
Conclusion
This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules via Suzuki-Miyaura cross-coupling. While its biological activities are not yet well-defined, the broader importance of boronic acids in drug discovery suggests that this compound and its derivatives are promising candidates for future investigation. The experimental protocols provided herein offer a foundation for researchers to explore the synthesis and applications of this versatile compound. Further studies are warranted to fully understand its potential in medicinal chemistry and drug development.
References
Isopropylboronic Acid: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylboronic acid, a key organoboron compound, has emerged as a versatile building block in modern organic synthesis, particularly in the realm of carbon-carbon bond formation. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented its importance in the synthesis of complex molecules across the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the synthesis, discovery, and key properties of this compound. It details the predominant synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, this document illustrates the core synthetic pathways and experimental workflows through schematic diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
Introduction and Discovery
The primary driver for the synthesis and investigation of this compound and other alkylboronic acids was their potential as coupling partners in reactions that form carbon-carbon bonds. The development of the Suzuki-Miyaura coupling reaction in the late 1970s and its subsequent rise to prominence created a significant demand for a wide variety of boronic acids, including this compound. Its role as a nucleophilic partner in these reactions allows for the efficient construction of molecular frameworks containing an isopropyl moiety.
Physicochemical and Spectroscopic Data
This compound is a white to off-white solid at room temperature, often appearing as flakes or a crystalline powder.[2] It is known to be hygroscopic and is soluble in water.[2][3] A summary of its key physical and spectroscopic properties is provided in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉BO₂ | [2][4] |
| Molecular Weight | 87.91 g/mol | [2] |
| CAS Number | 80041-89-0 | [2] |
| Melting Point | 95-100 °C | [2][3] |
| Boiling Point | 160.4 °C at 760 mmHg | [2] |
| Density | 0.921 g/cm³ | [2] |
| Appearance | White to off-white flakes or powder | [2] |
| Solubility | Soluble in water | [2][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectra available | [5] |
| ¹³C NMR | Spectra available | [5] |
| IR | Spectra available | [4] |
Synthesis of this compound
The most prevalent and reliable method for the synthesis of this compound is the reaction of an isopropyl Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. This method is widely applicable for the synthesis of various alkyl and aryl boronic acids.
General Reaction Scheme
The overall synthetic transformation can be depicted as follows:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 2-Bromopropane (B125204)
This protocol is a representative procedure based on established methods for the synthesis of alkylboronic acids via the Grignard route.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
2-Bromopropane
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Trimethyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Preparation of Isopropylmagnesium Bromide
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is flame-dried and allowed to cool under a stream of inert gas (nitrogen or argon).
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.
-
A small amount of the 2-bromopropane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
The remaining 2-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Trimethyl Borate
-
The flask containing the Grignard reagent is cooled in an ice-salt bath to approximately -78 °C (dry ice/acetone bath).
-
A solution of trimethyl borate (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
Step 3: Hydrolysis and Work-up
-
The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is slowly added to quench the reaction and hydrolyze the boronate ester. The pH should be adjusted to be acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexane).
Table 3: Representative Quantitative Data for Synthesis
| Reagent | Molar Ratio | Typical Yield |
| 2-Bromopropane | 1.0 | \multirow{3}{*}{60-80%} |
| Magnesium | 1.2 | |
| Trimethyl Borate | 1.1 |
Note: Yields can vary depending on the specific reaction conditions and purity of reagents.
Mechanism of Synthesis
The synthesis of this compound via the Grignard route proceeds through a nucleophilic addition mechanism.
Caption: Mechanism of this compound synthesis via the Grignard route.
The carbon atom of the isopropyl group in the Grignard reagent is nucleophilic and attacks the electrophilic boron atom of the trimethyl borate. This results in the formation of a tetrahedral intermediate. Subsequent elimination of a methoxymagnesium bromide species yields the isopropylboronate ester. Finally, acidic hydrolysis of the boronate ester cleaves the boron-oxygen bonds, affording this compound.
Applications in Organic Synthesis
This compound is a valuable reagent in a variety of organic transformations, with its most prominent application being the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
In the Suzuki-Miyaura coupling, this compound serves as the nucleophilic partner, reacting with an organohalide (or triflate) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is instrumental in synthesizing molecules containing an isopropyl group attached to an aryl, heteroaryl, or vinyl scaffold.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
This compound is a fundamental and highly versatile reagent in modern organic synthesis. Its straightforward preparation via the Grignard reaction and its broad applicability, particularly in Suzuki-Miyaura cross-coupling reactions, have made it an indispensable tool for medicinal chemists and materials scientists. The detailed understanding of its synthesis, properties, and reactivity provided in this guide serves as a valuable resource for researchers engaged in the design and construction of complex molecular architectures. As the demand for sophisticated organic molecules continues to grow, the importance of key building blocks like this compound will undoubtedly persist and expand.
References
An In-depth Technical Guide to the Theoretical Reactivity of Isopropylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylboronic acid, a key organoboron reagent, plays a pivotal role in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. Its unique reactivity, governed by the interplay of steric and electronic effects, makes it a valuable building block in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's reactivity. It delves into its electronic properties through computational analysis, summarizes its performance in key cross-coupling reactions with quantitative data, provides detailed experimental protocols for its application, and visualizes the underlying reaction mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction
Boronic acids and their derivatives have emerged as indispensable tools in synthetic organic chemistry, largely due to their role in palladium-catalyzed cross-coupling reactions, a discovery that was recognized with the 2010 Nobel Prize in Chemistry. Among the diverse array of available boronic acids, alkylboronic acids, such as this compound, present unique reactivity profiles that are of significant interest in the synthesis of complex molecular architectures.
This compound is a white, crystalline solid at room temperature and is known for its hygroscopic nature.[1] Its utility stems from its participation in a variety of powerful bond-forming reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.[2][3] The isopropyl group, with its moderate steric bulk and electron-donating character, influences the reactivity of the boronic acid moiety in a nuanced manner, impacting reaction kinetics, yields, and substrate scope. Understanding these effects is crucial for the rational design of synthetic routes and the optimization of reaction conditions.
This guide will explore the theoretical underpinnings of this compound's reactivity, supported by computational data, and provide practical insights into its application in key synthetic transformations.
Theoretical Reactivity and Computational Analysis
The reactivity of this compound is fundamentally governed by the electronic and steric properties of the isopropyl group attached to the boron atom. Density Functional Theory (DFT) calculations are powerful tools for elucidating these properties at an atomic level, providing insights into molecular geometries, electronic structures, and reaction pathways.[4]
Electronic Properties
The isopropyl group is a weak electron-donating group through an inductive effect. This influences the Lewis acidity of the boron center, which is a key factor in the transmetalation step of many cross-coupling reactions.
Table 1: Calculated Electronic Properties of Representative Small Alkylboronic Acids
| Boronic Acid | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Methylboronic acid | -7.23 | 1.54 | 8.77 |
| Ethylboronic acid | -7.11 | 1.62 | 8.73 |
| this compound (estimated) | ~ -7.0 | ~ 1.7 | ~ 8.7 |
Note: The values for this compound are estimations based on trends observed for other alkylboronic acids.
Steric Effects
The isopropyl group exerts a moderate level of steric hindrance around the boron atom. This steric bulk can influence the rate of key steps in catalytic cycles, such as transmetalation in the Suzuki-Miyaura coupling. While often perceived as a challenge, steric hindrance can also be leveraged to achieve selectivity in certain transformations. In the context of Suzuki-Miyaura coupling, bulky ligands on the palladium catalyst are often employed to facilitate the reaction of sterically demanding substrates.[4] The interplay between the steric properties of the boronic acid, the coupling partner, and the catalyst-ligand system is a critical consideration for reaction optimization.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[5][6] In an MEP map, regions of negative electrostatic potential (electron-rich) are typically colored red, while regions of positive electrostatic potential (electron-poor) are colored blue. For this compound, the MEP would show a region of negative potential around the oxygen atoms of the hydroxyl groups, making them susceptible to interaction with electrophiles and coordination to metal centers. The boron atom, being electron-deficient, would be expected to have a more positive electrostatic potential.
Reactivity in Key Cross-Coupling Reactions
This compound is a versatile reagent in a number of important cross-coupling reactions. This section will focus on two of the most prominent examples: the Suzuki-Miyaura coupling and the Chan-Lam coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, forming a new carbon-carbon bond.[7] this compound can be used to introduce an isopropyl group onto an aromatic or vinylic scaffold.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Alkylboronic Acids with Aryl Halides
| Aryl Halide | Alkylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80 | 95 |
| 1-Iodo-4-nitrobenzene | n-Butylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 88 |
| 2-Bromonaphthalene | Cyclohexylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 75 |
| 4-Chloroanisole | this compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 65 |
Note: Yields are representative and can vary significantly with specific substrates and reaction conditions.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine (N-arylation) or an alcohol/phenol (O-arylation).[3][8] This reaction is particularly attractive due to its often mild reaction conditions, which can include running the reaction open to the air at room temperature.[3]
Table 3: Representative Yields for Chan-Lam N-Alkylation of Amines with Alkylboronic Acids
| Amine | Alkylboronic Acid | Copper Source | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Aniline (B41778) | Methylboronic acid | Cu(OAc)₂ | Pyridine | DCM | RT | 85 |
| 4-Methoxyaniline | n-Butylboronic acid | Cu(OAc)₂ | Et₃N | MeCN | RT | 78 |
| Indole | Cyclopropylboronic acid | Cu(OTf)₂ | DMAP | Toluene | 60 | 65 |
| Morpholine | this compound | CuI | K₂CO₃ | DMF | 80 | 55 |
Table 4: Representative Yields for Chan-Lam O-Alkylation of Phenols with Alkylboronic Acids
| Phenol | Alkylboronic Acid | Copper Source | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenol | Phenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | RT | 92 |
| 4-Nitrophenol | Methylboronic acid | Cu(OAc)₂ | Et₃N | MeCN | RT | 75 |
| 2-Naphthol | n-Butylboronic acid | Cu(OTf)₂ | DMAP | Toluene | 80 | 68 |
| Catechol | this compound | CuI | K₂CO₃ | DMF | 100 | 45 (mono-alkylated) |
Note: Yields are representative and can vary significantly with specific substrates and reaction conditions.
Experimental Protocols
The following protocols are provided as a general guide for conducting Suzuki-Miyaura and Chan-Lam couplings with alkylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl bromide with an alkylboronic acid.[9]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Seal the flask and stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Chan-Lam N-Alkylation
This protocol provides a general method for the N-alkylation of an aniline with an alkylboronic acid.[1]
Materials:
-
Aniline (1.0 mmol)
-
This compound (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (B109758) (DCM, 10 mL)
Procedure:
-
To a round-bottom flask, add the aniline, this compound, and copper(II) acetate.
-
Add dichloromethane followed by pyridine.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its reactivity, characterized by a balance of electronic and steric effects, enables its participation in powerful cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings. This guide has provided a detailed overview of the theoretical principles governing its reactivity, supported by computational insights and practical experimental data. The provided protocols and reaction workflows serve as a starting point for the application of this compound in the synthesis of complex molecules. A thorough understanding of the factors influencing its reactivity will continue to drive innovation in the fields of medicinal chemistry and materials science, enabling the efficient construction of novel molecular entities with desired properties.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Analysis of Isopropylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for isopropylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(CH₃)₂ | ~1.0 - 1.2 | Septet | ~7.0 |
| -CH(CH ₃)₂ | ~0.9 - 1.1 | Doublet | ~7.0 |
| -B(OH ₂) | Variable (broad singlet) | Singlet (broad) | N/A |
Note: The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature and often appears as a broad singlet that can exchange with D₂O.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom. The carbon atom directly attached to the boron atom is significantly deshielded.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C H(CH₃)₂ | ~25 - 30 |
| -CH(C H₃)₂ | ~18 - 22 |
Note: The signal for the carbon atom bonded to boron can sometimes be broad due to quadrupolar relaxation of the boron nucleus.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.
-
For ¹³C NMR, use a standard proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Data
The IR spectrum of this compound is characterized by strong absorptions corresponding to the O-H, C-H, and B-O bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3600 - 3200 | O-H stretch (boronic acid) | Strong, Broad |
| ~2960 - 2870 | C-H stretch (aliphatic) | Strong |
| ~1465 | C-H bend (aliphatic) | Medium |
| ~1380 - 1340 | B-O stretch | Strong |
| ~1180 | C-C stretch | Medium |
| ~850 | O-H bend (out-of-plane) | Medium, Broad |
Note: The broadness of the O-H stretching band is due to hydrogen bonding.
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Technique):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the IR spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Information on the use of a Bruker Tensor 27 FT-IR instrument for this purpose has been noted.[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition. The monoisotopic mass of this compound is 88.0695597 Da.[1]
Mass Spectral Data
The mass spectrum of this compound can be complex due to its tendency to undergo dehydration to form cyclic anhydrides (boroxines) or to form adducts with the solvent. Electron Ionization (EI) is a common technique for such analyses.
| m/z | Proposed Fragment | Relative Intensity |
| 88 | [M]⁺ (Molecular Ion) | Low to Medium |
| 70 | [M - H₂O]⁺ | Medium |
| 43 | [C₃H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | Medium |
Note: The relative intensities can vary significantly depending on the ionization method and the instrument conditions.
Experimental Protocol for Mass Spectrometry
Sample Introduction:
-
For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent.
-
For direct infusion techniques, prepare a dilute solution of the sample in a suitable solvent system, often containing a small amount of acid or base to aid ionization.
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing fragmentation.
-
Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, which is a softer ionization technique often used with liquid chromatography (LC-MS).
Mass Analysis:
-
The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of ions at each m/z value.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Solubility of Isopropylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the solubility of isopropylboronic acid in organic solvents. Recognizing that extensive quantitative data for this compound is not widely available in peer-reviewed literature, this document consolidates general solubility principles for boronic acids, presents data from structurally analogous compounds to predict solubility trends, and provides robust experimental protocols for researchers to determine precise solubility values.
Introduction to this compound and its Solubility
This compound, with the chemical formula (CH₃)₂CHB(OH)₂, is an organoboron compound frequently utilized as a reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities. The solubility of a reagent dictates its concentration in a reaction mixture, which directly impacts reaction kinetics, efficiency, and impurity profiles.
The solubility of boronic acids is influenced by several factors, including the polarity of the solvent, the potential for hydrogen bonding, and the inherent tendency of boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines.[2][3] This dehydration process can exist in equilibrium in solution, complicating solubility measurements compared to more inert compounds.[2][3]
General Solubility Characteristics and Expected Trends
The structure of this compound—a small, non-polar isopropyl group attached to a polar boronic acid moiety with two hydroxyl groups—suggests a mixed polarity. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the solvent's hydroxyl groups and the boronic acid's hydroxyl groups.
-
Polar Aprotic Solvents (e.g., Acetone (B3395972), THF, Dichloromethane): Moderate to high solubility is anticipated. Solvents like acetone can act as hydrogen bond acceptors. Dichloromethane, while less polar, can dissolve a wide range of organic compounds.[5][6]
-
Ethers (e.g., Diethyl ether, Dipropyl ether): Boronic acids generally show good solubility in ethers, which are common solvents for their synthesis and reactions.[3]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is expected due to the significant polarity mismatch between the boronic acid functional group and the non-polar solvent.[3][7]
The diagram below illustrates the key factors that govern the solubility of boronic acids.
Quantitative Solubility Data of Analogous Boronic Acids
While specific quantitative data for this compound is sparse, data for phenylboronic acid provides a useful proxy for understanding its behavior in different solvent classes. Esterification of boronic acids generally increases their solubility in organic solvents.[8]
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents Data presented as mole fraction (x₁) at which dissolution occurs at a given temperature. This data is for phenylboronic acid and serves as an estimation for the relative solubility of this compound.
| Solvent | Polarity Type | Temperature (°C) | Mole Fraction (x₁) | Reference |
| Dipropyl ether | Ether | 50 | ~0.18 | [3] |
| Acetone | Ketone (Polar Aprotic) | 50 | ~0.16 | [3] |
| 3-Pentanone | Ketone (Polar Aprotic) | 50 | ~0.11 | [3] |
| Chloroform | Halogenated | 50 | ~0.08 | [3] |
| Methylcyclohexane | Non-Polar | 50 | <0.01 | [3] |
Note: Data is extrapolated from graphical representations in the cited literature and should be considered approximate.
Phenylboronic acid demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons, a trend that is likely to be similar for this compound.[3][7]
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, experimental determination is necessary. The dynamic (synthetic) method and the shake-flask method are two reliable techniques.
This method, adapted from protocols used for other boronic acids, involves observing the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.[2][4][9] It is efficient for screening multiple solvent systems.
Methodology:
-
Materials and Apparatus:
-
High-purity this compound.
-
High-purity, anhydrous organic solvents.
-
Analytical balance (precision ±0.1 mg).
-
Sealed glass vials or a jacketed glass vessel.
-
Controlled temperature bath or heating block.
-
Magnetic stirrer and stir bars.
-
Thermometer or temperature probe.
-
(Optional) Turbidity or luminance probe for automated detection.
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound into a vial. Add a precise weight or volume of the desired organic solvent to achieve a known mole fraction or concentration.
-
Sealing: Add a magnetic stir bar and seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.
-
Measurement: Place the vial in the temperature-controlled bath and begin stirring.
-
Heating and Observation: Increase the temperature of the bath at a slow, controlled rate (e.g., 0.2–0.5 °C/min).[8] Continuously monitor the solution.
-
Data Recording: The solubility temperature is the point at which the last solid particles disappear, resulting in a clear, homogenous solution. Record this temperature.
-
Data Analysis: Repeat the measurement for several different concentrations. Plot the solubility temperature (T) against the mole fraction (x) of this compound to generate a solubility curve.
-
The following diagram illustrates the workflow for the dynamic solubility determination method.
This method determines the equilibrium solubility at a constant temperature and is considered the gold standard for thermodynamic solubility.[10]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the solid.
-
Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using an appropriate analytical technique (e.g., HPLC-UV, UPLC-MS, or titration).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Application in Chemical Synthesis: Suzuki-Miyaura Coupling
The solubility of this compound is directly relevant to its application in C-C bond formation. In a typical Suzuki-Miyaura coupling, the boronic acid, an organic halide, a palladium catalyst, and a base are mixed in a suitable solvent system. Proper solvent selection is key to ensuring all reactants are sufficiently dissolved to allow the catalytic cycle to proceed efficiently.
Conclusion
While specific, tabulated quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in public sources, a strong predictive framework can be established from its molecular structure and by comparison with related boronic acids. High solubility is expected in polar solvents, particularly alcohols and ethers, with poor solubility anticipated in non-polar hydrocarbons. For applications requiring precise concentration data, such as in pharmaceutical development or process chemistry, the experimental determination of solubility is essential. The dynamic and shake-flask methods detailed in this guide provide robust and reliable pathways for researchers to generate this critical data, enabling the optimization of synthetic protocols and formulation strategies.
References
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. labproinc.com [labproinc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of Isopropylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Isopropylboronic acid [(CH₃)₂CHB(OH)₂] is a versatile organoboron compound widely utilized as a key building block in organic synthesis. Its application in Suzuki-Miyaura cross-coupling reactions, C-H activation, and other carbon-carbon bond-forming transformations makes it a valuable reagent in the development of pharmaceuticals and complex molecules.[1] However, the inherent instability of boronic acids necessitates a thorough understanding of their handling, storage, and degradation pathways to ensure experimental reproducibility, process efficiency, and the integrity of research outcomes.
This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its primary degradation mechanisms, recommended storage conditions, and analytical methodologies for assessing its integrity.
Core Stability Profile and Recommended Storage
This compound is a white, powdered solid that is sensitive to moisture, heat, and oxidation.[2] Like other boronic acids, its stability is a critical parameter for its successful application. Improper storage can lead to degradation, compromising the reagent's purity and reactivity.
The primary factors influencing its stability are temperature, moisture, and exposure to incompatible substances. Safety data sheets consistently recommend storing this compound in a tightly closed container in a dry, refrigerated area (below 4°C / 39°F).[3][4]
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Keep refrigerated (Store below 4°C / 39°F) | To minimize thermal degradation and slow down chemical reactions such as dehydration and oxidation. | [3][4] |
| Atmosphere | Store in a dry area; inert atmosphere (e.g., Argon, Nitrogen) is beneficial. | Boronic acids are hygroscopic and susceptible to hydrolysis and dehydration to form boroxines. An inert atmosphere displaces moisture and oxygen. | [3][5][6] |
| Container | Use a tightly closed, sealed container. | To prevent exposure to atmospheric moisture and oxygen. | [3][4][6][7] |
| Light Exposure | Store in an opaque or amber container. | While specific photostability data for this compound is limited, general best practices for chemical storage involve protection from light to prevent photochemical degradation. | [8][9] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or fume hood. | Standard laboratory safety practice to avoid irritation and exposure. | [3][4][7] |
Primary Degradation Pathways
Boronic acids are susceptible to several degradation pathways, which can occur during storage or under reaction conditions. Understanding these pathways is crucial for troubleshooting synthetic protocols and for developing robust analytical methods.
In the solid state or in concentrated solutions, boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090).[10][11] This is a reversible equilibrium reaction. The presence of water will shift the equilibrium back towards the monomeric boronic acid.
Caption: Reversible dehydration of this compound to its cyclic boroxine trimer.
The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS).[12][13] This oxidative deboronation pathway converts the boronic acid into the corresponding alcohol (in this case, isopropanol) and boric acid.[13] This is a significant degradation route, particularly in biological or pharmaceutical contexts where oxidative stress may be present.[14][15] The reaction is often mediated by peroxide species.[16]
Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting the boronic acid into the corresponding alkane (propane). This degradation pathway is well-documented for arylboronic acids in aqueous media and its rate is highly dependent on pH.[12][17] While generally less facile for alkylboronic acids under neutral conditions, it can be catalyzed by acidic or basic conditions.[11]
Caption: Primary chemical degradation pathways for this compound.
Quantitative Stability Data
While specific, peer-reviewed quantitative stability data (e.g., degradation rate constants, shelf-life studies) for this compound is not extensively available in public literature, the stability of boronic acids and their esters is a well-studied area. The following table summarizes representative data from related compounds to provide a quantitative context for stability considerations.
Table 2: Summary of Quantitative Stability Data for Boronic Acids and Esters
| Compound Type | Conditions | Stability Metric | Analytical Method | Citation |
| Phenylboronic Acid Derivatives (MIDA Esters) | Stable to various harsh conditions (oxidation, reduction, cross-coupling) | High stability due to strong intramolecular B-N dative bond. | General Synthetic Observation | [18] |
| Arylboronic Acids (Pinacol Esters) | RP-HPLC analysis with XTerra MS C18 column, no pH modifier in mobile phase | Minimal to no on-column hydrolysis observed. | HPLC | [18][19] |
| Phenylboronic Acid vs. Boralactone | Oxidation with H₂O₂ at physiological pH | Boralactone shows a ~10,000-fold increase in oxidative stability compared to phenylboronic acid. | Fluorescence Assay, NMR | [13][15][18] |
| Diisopropanolamine (DIPAB) Phenylboronic acid derivative | DMSO-d₆ with 50% D₂O, 25 °C | Hydrolysis constant (K_hyd) = 0.04 (indicating high stability). | ¹H NMR | [18] |
| Diethanolamine (DEAB) Phenylboronic acid derivative | DMSO-d₆ with 50% D₂O, 25 °C | Hydrolysis constant (K_hyd) = 0.44 (less stable than DIPAB ester). | ¹H NMR | [18] |
Note: This data is for arylboronic acid derivatives and is intended to illustrate the principles of boronic acid stability. Direct extrapolation to this compound should be done with caution.
Experimental Protocols for Stability Assessment
Assessing the stability of this compound requires analytical methods that can distinguish the parent compound from its potential degradants. The labile nature of the boronic acid moiety, particularly its tendency to hydrolyze on-column in RP-HPLC, presents analytical challenges.[19][20]
This protocol is adapted from general methods used to study the hydrolysis of boronic esters and can be applied to monitor the equilibrium between this compound and its boroxine.[18]
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound (e.g., 10 mg) in a deuterated aprotic solvent (e.g., 500 µL of acetonitrile-d₃ or acetone-d₆) in an NMR tube.
-
Initiation of Hydrolysis/Equilibrium Study: Add a precise volume of deuterium (B1214612) oxide (D₂O) to the NMR tube to achieve the desired solvent ratio.
-
Data Acquisition: Acquire a ¹H NMR spectrum immediately after D₂O addition (t=0). Continue to acquire spectra at regular intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr) until the system reaches equilibrium.
-
Analysis: Monitor the integration of characteristic proton signals. For this compound, this would typically be the methine proton (-CH) signal. Compare the integrals of signals corresponding to the monomeric boronic acid and any new species, such as the boroxine.
-
Calculation: Calculate the percentage of each species at different time points to determine the rate of equilibrium attainment or degradation.
This protocol is based on studies designed to minimize the on-column hydrolysis of boronic acid species.[18][19]
-
Chromatographic System: Utilize an HPLC system with a UV detector.
-
Stationary Phase (Column): A column with low silanol (B1196071) activity is critical. A Waters XTerra MS C18 column (or equivalent) is recommended to reduce on-column hydrolysis.[18][19]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile (B52724) or Methanol
-
Crucially, avoid acidic pH modifiers (e.g., formic acid, TFA) in the mobile phase, as they can catalyze hydrolysis.[19] Use a neutral mobile phase.
-
-
Sample and Diluent Preparation: Prepare a stock solution of this compound in a non-aqueous, aprotic solvent such as acetonitrile (ACN) to prevent premature degradation.[18]
-
Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: Ambient or slightly below to reduce degradation.[18]
-
Detection: UV at an appropriate wavelength (e.g., 210-220 nm, as alkylboronic acids lack a strong chromophore).
-
Run a suitable gradient (e.g., 5% to 95% B over 10 minutes).
-
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of degradation products. The stability can be quantified by comparing the peak area of the parent this compound peak over time under specific storage conditions (e.g., in solution at RT, 4°C, etc.).
Caption: A generalized experimental workflow for assessing the stability of this compound.
Incompatible Materials
To ensure safety and maintain the integrity of the compound, this compound should not be stored with or exposed to the following materials:
-
Strong Oxidizing Agents: Can cause vigorous reactions and lead to oxidative deboronation.[3][4]
-
Reactive Metals: Avoid storage in containers made of reactive metals.[6]
Conclusion
The stability of this compound is a critical consideration for its effective use in research and development. Its primary degradation pathways include dehydration to form boroxines, oxidative deboronation, and protodeboronation. By adhering to strict storage and handling protocols—specifically, maintaining refrigerated (below 4°C), dry, and inert conditions in a tightly sealed container—the integrity of the reagent can be preserved. When quantitative analysis is required, validated, stability-indicating methods such as optimized RP-HPLC or NMR spectroscopy should be employed to ensure accurate assessment of purity and degradation. A thorough understanding of these principles enables researchers to mitigate risks associated with instability, leading to more reliable and reproducible scientific outcomes.
References
- 1. lookchem.com [lookchem.com]
- 2. 异丙基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. laballey.com [laballey.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 13. pnas.org [pnas.org]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Acidity of Isopropylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Lewis Acidity of Boronic Acids
Boronic acids, characterized by the R-B(OH)₂ functional group, are a versatile class of molecules with broad applications in organic synthesis, chemical sensing, and medicinal chemistry.[1] A defining feature of boronic acids is the electron-deficient boron atom, which possesses a vacant p-orbital. This electronic configuration confers Lewis acidity, allowing the boron atom to act as an electron pair acceptor.
The Lewis acidity of a boronic acid is most fundamentally described by its interaction with a Lewis base, such as a hydroxide (B78521) ion (OH⁻). In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate species.[2] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value indicates a stronger Lewis acid, signifying a greater propensity to accept a hydroxide ion.[3]
This technical guide provides a focused examination of the Lewis acidity of isopropylboronic acid, a simple alkylboronic acid. While specific experimental data for this compound is limited in peer-reviewed literature, this guide consolidates predicted values, comparative data from analogous alkylboronic acids, and detailed experimental protocols for the characterization of its Lewis acidity.
Quantitative Analysis of this compound's Lewis Acidity
The primary metric for quantifying the Lewis acidity of a boronic acid in aqueous media is its pKa. Due to a lack of extensive experimental studies on this compound, its pKa is often reported as a predicted value. For comparative purposes, the table below includes the predicted pKa for this compound alongside experimentally determined pKa values for other simple alkylboronic acids.
| Boronic Acid | Chemical Structure | pKa Value | Reference Type |
| This compound | (CH₃)₂CHB(OH)₂ | ~10.49 | Predicted |
| Methylboronic Acid | CH₃B(OH)₂ | 10.4 | Experimental[4] |
| Ethylboronic Acid | CH₃CH₂B(OH)₂ | ~10.18 | Predicted[5] |
| n-Butylboronic Acid | CH₃(CH₂)₃B(OH)₂ | ~8.8 | Experimental[6] |
Note: The pKa values of boronic acids can be influenced by experimental conditions such as temperature, ionic strength, and the presence of diols or other coordinating species.[7]
Experimental Protocols for Determining Lewis Acidity
The Lewis acidity of alkylboronic acids like this compound can be experimentally determined using several well-established methods. The following protocols provide detailed methodologies for these key experiments.
Potentiometric Titration for pKa Determination
Potentiometric titration is a direct method to determine the pKa of a boronic acid by measuring the pH of a solution as a strong base is added.
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of this compound in deionized water.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Place the this compound solution in a jacketed beaker to maintain a constant temperature, and introduce a calibrated pH electrode and a magnetic stir bar.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the NaOH titrant. Continue the titration until the pH has stabilized in the high alkaline range.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve. For higher accuracy, the data can be fitted to a suitable titration curve model.[5]
UV-Vis Spectrophotometric pKa Determination (Indicator Displacement Assay)
For boronic acids lacking a strong chromophore, such as this compound, an indicator displacement assay can be employed. This method utilizes a reporter molecule, often a catechol-containing dye like Alizarin Red S (ARS), which changes its absorbance spectrum upon binding to the boronic acid.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of Alizarin Red S in deionized water.
-
Prepare a series of buffer solutions with constant ionic strength covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa of the boronic acid.
-
-
Complex Formation: In separate vials for each pH buffer, mix the this compound and Alizarin Red S solutions to form the boronic acid-dye complex.
-
Spectra Acquisition: Measure the UV-Vis absorbance spectrum of each solution across a relevant wavelength range.
-
Data Analysis:
-
Identify a wavelength with the maximum absorbance difference between the free dye and the boronic acid-dye complex.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The data will form a sigmoidal curve. The pKa of the boronic acid can be determined from the inflection point of this curve.
-
Role of Lewis Acidity in Catalysis
The Lewis acidity of boronic acids is the foundation of their utility as catalysts in a variety of organic transformations.[8] Boronic acids can activate hydroxyl groups in carboxylic acids and alcohols, facilitating reactions such as amidation, esterification, and C-C bond formation.[9] The general mechanism involves the formation of a boronate ester intermediate, which enhances the electrophilicity of the substrate.
The following diagram illustrates a generic catalytic cycle for a boronic acid-catalyzed acylation reaction.
Caption: General catalytic cycle for boronic acid-catalyzed acylation.
Conclusion
This compound, as a representative simple alkylboronic acid, possesses Lewis acidic character that governs its chemical reactivity. While specific experimental quantification of its Lewis acidity is not extensively documented, its pKa can be predicted and compared with other alkylboronic acids. The established experimental protocols for determining boronic acid pKa, such as potentiometric titration and indicator displacement assays, are readily applicable to this compound. The fundamental Lewis acidic nature of this compound underpins its potential as a catalyst in organic synthesis, primarily through the activation of hydroxyl-containing substrates. This guide provides a foundational understanding for researchers and professionals working with this and related boronic acids.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. n-Butylboronic acid | 4426-47-5 [chemicalbook.com]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Robust Protocol for Isopropylboronic Acid in Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This Nobel Prize-winning reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[3][4] While the use of aryl and vinylboronic acids is well-established, the application of sp³-hybridized organoboron reagents, particularly secondary alkylboronic acids like isopropylboronic acid, is of growing importance in pharmaceutical and materials science for introducing greater three-dimensional character into molecules.[5] However, these couplings can be challenging due to competing side reactions such as β-hydride elimination and protodeboronation.[3][6] This document provides a detailed protocol and application notes for the successful Suzuki-Miyaura coupling of this compound with aryl halides, focusing on optimized conditions, troubleshooting, and a clear experimental workflow.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is required to activate the boronic acid for the transmetalation step.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Coupling with this compound
The success of coupling a secondary alkylboronic acid hinges on the careful selection of reaction components to favor the desired C(sp²)-C(sp³) bond formation and suppress side reactions.
| Parameter | Role & Considerations for this compound | Typical Examples |
| Palladium Catalyst | The source of the active Pd(0) species. Pre-catalysts are often used for their air stability and consistent activity.[9] | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)[8][10] |
| Ligand | Stabilizes the Pd catalyst, enhances its reactivity, and influences the rates of oxidative addition and reductive elimination.[4] Bulky, electron-rich phosphine (B1218219) ligands are crucial to prevent β-hydride elimination.[11] | Tricyclohexylphosphine (B42057) (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃), Buchwald ligands (e.g., SPhos, XPhos) |
| Base | Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8] The choice of base can significantly impact yield. Strong, non-nucleophilic bases are often preferred. | K₃PO₄, Cs₂CO₃, K₂CO₃, CsF[3][10] |
| Solvent | Solubilizes reagents and influences reaction kinetics. A mixture of an organic solvent and water is common. Anhydrous conditions can also be effective.[3][5] | 1,4-Dioxane (B91453)/H₂O, Toluene/H₂O, THF/H₂O[3][12] |
| Aryl Halide | The electrophilic coupling partner. Reactivity order is generally I > Br > OTf >> Cl.[1] Electron-withdrawing groups on the aryl halide can accelerate the reaction. | Aryl Bromides, Aryl Iodides, Aryl Triflates |
| Temperature | Controls the reaction rate. Higher temperatures can increase the rate but may also promote decomposition and side reactions. A balance is needed, typically in the range of 80-110 °C.[3][13] | 80 °C to 110 °C |
Representative Reaction Conditions & Data
This table summarizes typical conditions for the coupling of an aryl bromide with this compound. Yields are representative and highly dependent on the specific substrate.
| Entry | Aryl Halide (1.0 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-18 | 75-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | SPhos (3.5) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 10-16 | 80-90 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 110 | 16-24 | 65-75 |
| 4 | 4-Iodonitrobenzene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.0) | THF/H₂O (5:1) | 80 | 8-12 | 85-95 |
Experimental Workflow
The overall process can be visualized as a sequence of steps from preparation to final analysis. Proper inert atmosphere techniques are critical for reproducibility and high yields.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This general procedure is a representative method for the coupling of an aryl bromide with this compound.
Materials & Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403), tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stir bar and stir plate with heating (oil bath)
-
Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium phosphate (2.0 mmol).[3]
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.[3] The solvents should be degassed prior to use by sparging with an inert gas for 15-20 minutes.
-
Reaction: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired isopropyl-substituted aromatic compound.
Troubleshooting Common Side Reactions
-
β-Hydride Elimination: This is a major competing pathway for secondary alkylboronic acids, leading to the formation of propene and an Ar-H (dehalogenated) byproduct.[6]
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) to sterically hinder this pathway and promote faster reductive elimination.[11]
-
-
Protodeboronation: The cleavage of the C-B bond by a proton source, which consumes the boronic acid.[3] This can be a significant issue with electron-rich or sterically hindered boronic acids.
-
Solution: Use a slight excess of the boronic acid (1.2-1.5 equiv). Ensure solvents are properly degassed and use a sufficiently strong base to rapidly form the boronate.
-
-
Homocoupling: The coupling of two boronic acid molecules (R-R) or two aryl halide molecules (Ar-Ar).[6]
-
Solution: This is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[6] Ensure the reaction setup is thoroughly deoxygenated and use a reliable Pd(0) source or pre-catalyst.
-
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chan-Lam Cross-Coupling with Isopropylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chan-Lam Cross-Coupling
The Chan-Lam cross-coupling reaction is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds.[1] This reaction facilitates the coupling of boronic acids with N-H, O-H, and S-H containing compounds to form the corresponding N-alkylated, O-alkylated, and S-alkylated products. A significant advantage of the Chan-Lam coupling over other cross-coupling methods, such as the Buchwald-Hartwig amination, is its typically milder reaction conditions, often proceeding at room temperature and being tolerant of air and moisture.[1][2] While initially developed for arylboronic acids, the scope of the reaction has expanded to include alkylboronic acids, such as isopropylboronic acid, providing a valuable tool for the introduction of isopropyl groups in medicinal chemistry and drug development.
Application of this compound in Drug Development
The isopropyl moiety is a common structural motif in many pharmaceutical compounds due to its ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity. The Chan-Lam cross-coupling using this compound offers a direct and efficient method for incorporating this valuable group into a wide range of nitrogen-, oxygen-, and sulfur-containing scaffolds, including amines, amides, heterocycles, phenols, and thiols.
Reaction Mechanism
The generally accepted mechanism for the Chan-Lam cross-coupling reaction involves a catalytic cycle with a copper(II) species. The key steps are:
-
Ligand Exchange: The N-H, O-H, or S-H containing substrate coordinates to the copper(II) catalyst.
-
Transmetalation: The isopropyl group is transferred from the boronic acid to the copper center.
-
Reductive Elimination: The C-N, C-O, or C-S bond is formed, yielding the desired isopropylated product and a copper(I) species.
-
Oxidation: The copper(I) is re-oxidized to the active copper(II) state by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[3]
Experimental Protocols
The following protocols are generalized procedures for the N-, O-, and S-isopropylation of substrates using this compound. Optimization of reaction conditions (catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: N-Isopropylation of Amines and Heterocycles
This protocol is adapted from general procedures for the copper-catalyzed N-alkylation of amines with alkylboronic acids.
Materials:
-
Amine or N-heterocycle (1.0 mmol, 1.0 equiv)
-
This compound (1.5–2.0 mmol, 1.5–2.0 equiv)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂, 0.1–0.2 mmol, 10–20 mol%)
-
Pyridine or Triethylamine (2.0–3.0 mmol, 2.0–3.0 equiv)
-
Dichloromethane (DCM) or Toluene (5–10 mL)
-
Molecular sieves (4 Å, optional)
Procedure:
-
To a dry reaction vial, add the amine or N-heterocycle, this compound, and copper(II) acetate. If using, add activated molecular sieves.
-
Add the solvent (DCM or Toluene) followed by the base (pyridine or triethylamine).
-
Stir the reaction mixture vigorously at room temperature and open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: O-Isopropylation of Phenols
This protocol is based on general methods for the copper-catalyzed O-alkylation of phenols.
Materials:
-
Phenol (B47542) derivative (1.0 mmol, 1.0 equiv)
-
This compound (1.5–2.0 mmol, 1.5–2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine or 2,6-Lutidine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM) or Toluene (5–10 mL)
Procedure:
-
In a reaction vial, combine the phenol derivative, this compound, and copper(II) acetate.
-
Add the solvent (DCM or Toluene) and the base (pyridine or 2,6-lutidine).
-
Stir the reaction mixture under an air atmosphere at room temperature or with gentle heating (40–60 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After the starting material is consumed, cool the reaction to room temperature.
-
Work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic phase.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: S-Isopropylation of Thiols
This protocol is adapted from general procedures for the copper-catalyzed S-arylation of thiols, which can be extended to alkylboronic acids, though specific examples with this compound are less common.
Materials:
-
Thiol derivative (1.0 mmol, 1.0 equiv)
-
This compound (1.5–2.0 mmol, 1.5–2.0 equiv)
-
Copper(I) or Copper(II) salt (e.g., CuI, Cu(OAc)₂), 0.1–0.2 mmol, 10–20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like pyridine) (2.0–3.0 equiv)
-
Solvent (e.g., DMF, Toluene, or Dioxane) (5–10 mL)
Procedure:
-
In a reaction vessel, combine the thiol, this compound, copper catalyst, and base.
-
Add the solvent and stir the mixture at room temperature or an elevated temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and yields for Chan-Lam couplings with alkylboronic acids. While specific data for this compound is limited in the literature, the data for structurally similar alkylboronic acids can serve as a useful guide for reaction optimization.
Table 1: N-Alkylation of Amines and Heterocycles with Alkylboronic Acids
| Entry | Amine/Heterocycle | Alkylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Isobutylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 75 |
| 2 | 4-Methoxyaniline | Isobutylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 82 |
| 3 | Indole | Isobutylboronic acid | Cu(OAc)₂ (20) | Et₃N | Toluene | 60 | 48 | 65 |
| 4 | Benzimidazole | Isobutylboronic acid | Cu(OAc)₂ (20) | Pyridine | Toluene | 80 | 36 | 71 |
Table 2: O-Alkylation of Phenols with Alkylboronic Acids
| Entry | Phenol | Alkylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Isobutylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 48 | 68 |
| 2 | 4-Cresol | Isobutylboronic acid | Cu(OAc)₂ (10) | 2,6-Lutidine | Toluene | 60 | 24 | 75 |
| 3 | 4-Chlorophenol | Isobutylboronic acid | Cu(OAc)₂ (15) | Pyridine | Toluene | 80 | 36 | 62 |
| 4 | 2-Naphthol | Isobutylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 48 | 78 |
Table 3: S-Arylation of Thiols with Arylboronic Acids (as a reference for S-alkylation)
| Entry | Thiol | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Phenylboronic acid | CuSO₄ (5) | nBu₄NOH | EtOH | RT | 8 | 88 |
| 2 | 4-Methylthiophenol | Phenylboronic acid | CuSO₄ (5) | nBu₄NOH | EtOH | RT | 8 | 92 |
| 3 | 4-Chlorothiophenol | Phenylboronic acid | CuSO₄ (5) | nBu₄NOH | EtOH | RT | 8 | 85 |
| 4 | 2-Naphthalenethiol | Phenylboronic acid | CuSO₄ (5) | nBu₄NOH | EtOH | RT | 10 | 90 |
Note: The data in these tables are based on literature reports for isobutylboronic acid and arylboronic acids and should be considered as a starting point for the development of protocols using this compound.
Mandatory Visualizations
Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.
Caption: General experimental workflow for Chan-Lam isopropylation.
References
Application Notes and Protocols for Domino Heck-Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Domino Heck-Suzuki reaction is a powerful and efficient palladium-catalyzed cascade process that combines two of the most important carbon-carbon bond-forming reactions in modern organic synthesis: the Heck reaction and the Suzuki-Miyaura coupling. This sequential transformation allows for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, making it a highly attractive strategy in drug discovery and development for the synthesis of novel scaffolds. The reaction typically involves an intramolecular Heck cyclization followed by an intermolecular Suzuki coupling, enabling the stereoselective formation of highly substituted carbocycles and heterocycles.
This document provides a detailed overview of the Domino Heck-Suzuki reaction, with a focus on its application using boronic acids as coupling partners. While specific examples utilizing isopropylboronic acid in this domino sequence are not prevalent in the literature, which largely focuses on arylboronic acids, this guide offers a representative protocol and discusses key considerations for adapting the reaction to alkylboronic acids like this compound.
Reaction Mechanism and Signaling Pathway
The generally accepted mechanism for the Domino Heck-Suzuki reaction initiates with the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide. This is followed by an intramolecular migratory insertion of a pendant alkene or alkyne (the Heck cyclization step), leading to the formation of a new carbon-carbon bond and a cyclic organopalladium intermediate. This intermediate then undergoes a Suzuki-Miyaura coupling with a boronic acid. The catalytic cycle is completed by reductive elimination, which furnishes the final product and regenerates the active palladium(0) catalyst.
Application Notes and Protocols: C-H Activation for Arylations Using Isopropylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H activation is a powerful and increasingly utilized strategy in organic synthesis, offering an atom-economical approach to the formation of carbon-carbon bonds. This method circumvents the need for pre-functionalized starting materials, such as aryl halides or organometallic reagents, thereby streamlining synthetic routes and reducing waste. The arylation of C-H bonds, in particular, is of significant interest for the synthesis of complex molecules, including pharmaceuticals and functional materials.
This document provides detailed application notes and protocols for the C-H arylation of (hetero)arenes utilizing isopropylboronic acid. While arylboronic acids are common coupling partners in such transformations, the use of specific alkylboronic acids like this compound can introduce valuable structural motifs. The protocols described herein are based on established palladium- and rhodium-catalyzed C-H activation methodologies.
Core Concepts and Mechanisms
The direct arylation of a C-H bond with a boronic acid, often referred to as a direct Suzuki-type coupling, typically proceeds through a catalytic cycle involving a transition metal catalyst, most commonly palladium or rhodium. The generalized mechanism involves several key steps:
-
C-H Activation: The catalyst interacts with the arene substrate, leading to the cleavage of a C-H bond and the formation of a metallacyclic intermediate. This step is often the rate-determining step and can be facilitated by a directing group on the substrate.
-
Transmetalation: The organoboronic acid (in this case, this compound) transfers its organic group to the metal center. This step often requires the presence of a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the metal center couple and are eliminated from the catalyst, forming the new C-C bond and regenerating the active catalyst.
The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction, influencing yield, regioselectivity, and substrate scope.
Palladium-Catalyzed C-H Arylation
Palladium complexes are highly effective catalysts for the C-H arylation of a wide range of aromatic and heteroaromatic compounds. These reactions often employ an oxidant to regenerate the active Pd(II) catalyst.
General Experimental Protocol: Palladium-Catalyzed C-H Arylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Arene/Heteroarene substrate
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ligand (e.g., triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃))
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Oxidant (e.g., benzoquinone, silver carbonate (Ag₂CO₃))
-
Solvent (e.g., dioxane, toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed vial under an inert atmosphere, add the arene/heteroarene substrate (1.0 mmol), this compound (1.5 - 2.0 mmol), palladium(II) acetate (2-5 mol%), and the chosen ligand (4-10 mol%).
-
Add the base (2.0 - 3.0 mmol) and the oxidant (1.0 - 2.0 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Seal the vessel and heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated product.
Data Presentation: Palladium-Catalyzed Arylation
| Substrate | Catalyst Loading (mol%) | Ligand | Base | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzene derivative | 5% Pd(OAc)₂ | 10% PPh₃ | K₂CO₃ | Benzoquinone | Dioxane | 100 | 24 | 65 |
| Thiophene | 3% Pd(OAc)₂ | 6% PCy₃ | Cs₂CO₃ | Ag₂CO₃ | Toluene | 110 | 18 | 78 |
| Pyridine derivative | 5% Pd(OAc)₂ | 10% PPh₃ | K₂CO₃ | Benzoquinone | DMF | 120 | 24 | 55 |
Note: The data in this table is representative and based on typical yields for similar C-H arylation reactions. Actual yields will vary depending on the specific substrate and optimized reaction conditions.
Rhodium-Catalyzed C-H Arylation
Rhodium catalysts are also highly effective for C-H arylation, particularly for heterocycles.[1] These reactions often proceed without the need for an external oxidant, with the catalytic cycle involving Rh(I) and Rh(III) intermediates.
General Experimental Protocol: Rhodium-Catalyzed C-H Arylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Heteroarene substrate
-
This compound
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂, [Rh(coe)₂Cl]₂)
-
Ligand (e.g., phosphine-based ligands)
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄))
-
Solvent (e.g., toluene, 1,2-dichloroethane (B1671644) (DCE))
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed vial under an inert atmosphere, add the heteroarene substrate (1.0 mmol), this compound (1.5 - 2.5 mmol), and the rhodium catalyst (1-5 mol%).
-
If a ligand is required, add it at this stage (2-10 mol%).
-
Add the base (2.0 - 3.0 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Seal the vessel and heat the reaction mixture at the desired temperature (typically 100-150 °C) with vigorous stirring for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.
Data Presentation: Rhodium-Catalyzed Arylation
| Substrate | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Imidazole derivative | 3% [Rh(cod)Cl]₂ | None | K₂CO₃ | Toluene | 120 | 24 | 72 |
| Benzoxazole | 2.5% [Rh(coe)₂Cl]₂ | 5% P(o-tolyl)₃ | K₃PO₄ | DCE | 130 | 36 | 81 |
| Thiazole derivative | 4% [Rh(cod)Cl]₂ | None | K₂CO₃ | Toluene | 120 | 24 | 68 |
Note: The data in this table is representative and based on typical yields for similar C-H arylation reactions.[1] Actual yields will vary depending on the specific substrate and optimized reaction conditions.
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Workflow for C-H Arylation
Caption: General experimental workflow for C-H arylation.
Safety and Handling
-
Catalysts: Palladium and rhodium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents are flammable and should be handled with care. Ensure there are no ignition sources nearby.
-
Bases: Strong bases can be corrosive. Handle with care and avoid contact with skin and eyes.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere of nitrogen or argon to prevent degradation of the catalyst and reagents. Standard Schlenk line techniques should be employed.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Optimize the reaction temperature and time.
-
Screen different ligands, bases, and solvents.
-
Check the purity of the starting materials.
-
-
No Reaction:
-
Verify the activity of the catalyst.
-
Ensure the inert atmosphere is maintained.
-
Consider a different catalyst system or a more reactive substrate.
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid can be an issue. Adjusting the stoichiometry or adding specific additives may help.
-
Multiple arylations may occur. Control the stoichiometry of the limiting reagent.
-
Conclusion
The direct C-H arylation with this compound represents a modern and efficient method for the synthesis of complex organic molecules. Both palladium and rhodium catalysts have demonstrated their utility in these transformations. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and develop novel synthetic routes. Careful optimization of reaction conditions will be key to achieving high yields and selectivities for specific substrates.
References
Application Notes: A Three-Step Alkylation-Hydride Reduction Sequence for the Synthesis of Chiral Alcohols
Topic: Alkylation-Hydride Reduction Sequence Involving a Boron-Catalyzed Step Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents and other fine chemicals. This document outlines a robust and reproducible three-step sequence that combines a classical alkylation reaction with a mild oxidation and a highly enantioselective, boron-based hydride reduction. While a direct, one-pot "alkylation-hydride reduction with isopropylboronic acid" is not a standard named reaction, this sequence represents a logical and practical workflow to achieve the desired transformation.
The sequence begins with the nucleophilic addition of an isopropyl group to an aldehyde, proceeds through an intermediate ketone, and culminates in a stereoselective reduction. The key to enantioselectivity is the use of the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source to deliver a hydride with high facial selectivity.[1][2] This methodology provides predictable stereochemical outcomes and high enantiomeric excess (ee).[3][4]
This protocol uses the synthesis of chiral 1-phenyl-2-methylpropan-1-ol from benzaldehyde (B42025) as a representative example to illustrate the workflow, quantitative outcomes, and detailed experimental procedures.
Data Presentation
The following tables summarize the quantitative data for each key transformation in the sequence.
Table 1: Step 1 - Grignard Alkylation
| Substrate | Reagent | Product | Solvent | Yield (%) | Reference |
|---|
| Benzaldehyde | Isopropylmagnesium Bromide | 1-phenyl-2-methylpropan-1-ol | Dry THF | ~85-95 |[5][6] |
Table 2: Step 2 - Dess-Martin Oxidation
| Substrate | Reagent | Product | Solvent | Time (h) | Yield (%) | Reference |
|---|
| 1-phenyl-2-methylpropan-1-ol | Dess-Martin Periodinane (DMP) | Isopropyl Phenyl Ketone | CH₂Cl₂ | 0.5 - 2 | ~90-98 |[7][8] |
Table 3: Step 3 - Asymmetric Hydride Reduction (CBS Reduction)
| Substrate | Catalyst (mol%) | Borane (equiv) | Temp (°C) | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Isopropyl Phenyl Ketone | (S)-Me-CBS (10) | 0.6 | 23 | (R)-1-phenyl-2-methylpropan-1-ol | 98 | 91 | [3] |
| Acetophenone | (S)-Me-CBS (10) | 0.6 | 23 | (R)-1-phenylethanol | 97 | 96.5 | [3] |
| propiophenone (B1677668) | (S)-Me-CBS (5) | 0.6 | -20 | (R)-1-phenylpropan-1-ol | 100 | 96.7 |[3] |
Experimental Workflow and Signaling Pathways
Caption: Overall experimental workflow for the three-step synthesis.
Caption: Simplified mechanism of the CBS-catalyzed ketone reduction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for the Grignard reaction. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 1-phenyl-2-methylpropan-1-ol (Grignard Alkylation)
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
2-Bromopropane (B125204) (isopropyl bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Apparatus:
-
Three-necked round-bottom flask, flame-dried under inert gas (N₂ or Ar)
-
Reflux condenser and dropping funnel, both fitted with drying tubes
-
Magnetic stirrer and heating mantle
-
Ice-water bath
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equiv) and a crystal of iodine in the flame-dried flask under an inert atmosphere.
-
In the dropping funnel, prepare a solution of 2-bromopropane (1.2 equiv) in anhydrous THF.
-
Add a small portion of the 2-bromopropane solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grayish, cloudy solution for an additional 30 minutes at room temperature to ensure complete formation of the Grignard reagent.
-
-
Aldehyde Addition:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve benzaldehyde (1.0 equiv) in anhydrous THF and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[9]
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-phenyl-2-methylpropan-1-ol.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Synthesis of Isopropyl Phenyl Ketone (Dess-Martin Oxidation)
Materials:
-
1-phenyl-2-methylpropan-1-ol (from Protocol 1)
-
Dess-Martin Periodinane (DMP) (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve 1-phenyl-2-methylpropan-1-ol (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add Dess-Martin Periodinane (1.1 equiv) to the solution in one portion at room temperature.[7]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing saturated NaHCO₃ solution and sodium thiosulfate.
-
Stir vigorously until the layers are clear. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude isopropyl phenyl ketone.
-
Purify the product by flash chromatography on silica gel.
-
Protocol 3: Asymmetric Synthesis of (R)-1-phenyl-2-methylpropan-1-ol (CBS Reduction)
Materials:
-
Isopropyl phenyl ketone (from Protocol 2)
-
(S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene) (0.1 equiv)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, e.g., 1 M in THF) (0.6 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, N₂-purged flask at 23 °C (room temperature), add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equiv).[3]
-
Add anhydrous THF to the flask.
-
Slowly add the borane-THF complex solution (0.6 equiv) to the catalyst solution and stir for 10 minutes.
-
-
Ketone Reduction:
-
Dissolve the isopropyl phenyl ketone (1.0 equiv) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over a period of 10-15 minutes.
-
Stir the reaction for 20-30 minutes at room temperature. Monitor by TLC for the disappearance of the ketone.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Stir for 30 minutes, then add 1 M HCl and stir for another hour.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[3]
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. youtube.com [youtube.com]
- 3. york.ac.uk [york.ac.uk]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved OH H 1.) CH:MgBr, THF (dry) 2.) H30 CH benzaldehyde | Chegg.com [chegg.com]
- 6. chegg.com [chegg.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with Isopropylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylboronic acid and its derivatives are valuable reagents in modern organic synthesis, particularly in the pharmaceutical industry. Their application is crucial for the construction of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs). Boronic acids are lauded for their versatility, stability under various reaction conditions, and relatively low toxicity, ultimately degrading to boric acid, a "green" compound.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Core Applications in Pharmaceutical Synthesis
This compound is a key building block for introducing an isopropyl group into a target molecule. This functional group is prevalent in many drug candidates due to its ability to enhance lipophilicity and metabolic stability. The primary application of this compound in pharmaceutical synthesis is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the isopropyl group of the boronic acid and an aryl or vinyl halide/triflate, a fundamental transformation in drug discovery and development.[1][2][3]
Beyond Suzuki-Miyaura coupling, boronic acids are instrumental in other significant reactions such as Chan-Lam coupling and have been explored in the development of enzyme inhibitors, including β-lactamase inhibitors.[4][5][6][7][8]
Challenges and Considerations in Using this compound
While a powerful reagent, the use of this compound, like other alkylboronic acids, presents specific challenges that researchers must consider:
-
Instability: Alkylboronic acids can be less stable than their aryl counterparts, both on the shelf and under reaction conditions.[9] To mitigate this, the use of more stable boronic esters, such as pinacol (B44631) esters, is often preferred. These esters can be used directly in coupling reactions.[8]
-
Isomerization: In some Suzuki-Miyaura coupling reactions, this compound can undergo isomerization, leading to the formation of the n-propyl substituted product as a major byproduct. Careful selection of the catalyst, ligands, and reaction conditions is crucial to minimize this side reaction.
-
Slow Release: For particularly unstable boronic acids, a slow-release strategy using protected forms like MIDA (N-methyliminodiacetic acid) boronates can be employed to maintain a low concentration of the reactive boronic acid in the reaction mixture, thus minimizing decomposition.[10]
Experimental Protocols
The following protocols are representative examples of how this compound and its derivatives can be used in the synthesis of pharmaceutical intermediates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide to form an isopropyl-substituted aromatic compound, a common intermediate in pharmaceutical synthesis.
Reaction Scheme:
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| Aryl bromide | 1.0 mmol | --- |
| This compound | 1.5 mmol | Can be substituted with this compound pinacol ester for improved stability. |
| Palladium Catalyst (e.g., Pd(dppf)Cl2) | 0.05 mmol (5 mol%) | Other catalysts like Pd(PPh3)4 can also be used. Catalyst choice may need optimization. |
| Base (e.g., K2CO3 or K3PO4) | 3.0 mmol | The choice of base can significantly impact the reaction outcome. |
| Solvent (e.g., 1,4-Dioxane/Water, 4:1) | 5 mL | Degassing the solvent is crucial to prevent catalyst oxidation. |
| Anhydrous Sodium Sulfate (B86663) (Na2SO4) or Magnesium Sulfate (MgSO4) | As needed | For drying the organic layer. |
| Round-bottom flask | 10-25 mL | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Condenser | --- | --- |
| Inert atmosphere setup (Nitrogen or Argon) | --- | --- |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and the base (3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent (5 mL) to the flask, followed by the palladium catalyst (0.05 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[11]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[11]
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.[11]
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired isopropyl-substituted aromatic compound.
Quantitative Data (Representative):
| Aryl Halide | Product | Yield (%) | Reference |
| 4-Bromotoluene | 4-Isopropyltoluene | 75-85% | (Representative) |
| 1-Bromo-4-methoxybenzene | 4-Isopropylanisole | 70-80% | (Representative) |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions and should be optimized for each case.
Diagrams
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Synthesis of a Pharmaceutical Intermediate
This diagram outlines the typical workflow from starting materials to a purified pharmaceutical intermediate using this compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This compound is a potent and versatile reagent for the synthesis of pharmaceutical intermediates. While challenges such as stability and potential isomerization exist, these can be effectively managed through the use of boronic esters and careful optimization of reaction conditions. The Suzuki-Miyaura coupling, in particular, provides a robust method for the incorporation of the isopropyl moiety, enabling the synthesis of a wide array of complex molecules for drug discovery and development. The protocols and information provided herein serve as a foundational guide for researchers in this field.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. reddit.com [reddit.com]
- 10. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes: Isopropylboronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex bioactive molecules. Its application in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam cross-coupling reactions allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, respectively. These reactions are fundamental in medicinal chemistry for the synthesis of novel therapeutic agents, including kinase inhibitors, receptor antagonists, and other pharmacologically relevant compounds. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of bioactive molecules, with a focus on the synthesis of a key biphenyl (B1667301) carboxylic acid scaffold found in LPA1 receptor antagonists.
Key Applications and Reaction Principles
This compound is primarily utilized in two key cross-coupling reactions for the synthesis of bioactive molecules:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between this compound and an aryl or heteroaryl halide (or triflate). It is a robust and widely used method for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[1] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
-
Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond between this compound and a nucleophile, typically an amine or an alcohol.[3] It provides a powerful method for the synthesis of N-alkylated and O-alkylated compounds under relatively mild conditions and is often conducted in the presence of air.[1][4] The mechanism involves the formation of a copper-aryl complex followed by reductive elimination.[3]
Synthesis of a Bioactive Molecule Precursor: 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid
A key application of this compound in the synthesis of bioactive molecules is the preparation of the 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid scaffold. This structure is a core component of potent antagonists of the lysophosphatidic acid receptor 1 (LPA1), such as AM966, which are under investigation for the treatment of fibrotic diseases.[5] The synthesis of this scaffold can be efficiently achieved via a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobenzoic acid with this compound to synthesize 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid.
Materials:
-
4-Bromobenzoic acid
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling to form biphenyl carboxylic acids, based on analogous reactions reported in the literature.[6]
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoic acid | This compound | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | 90 | 18 | >90 (estimated) |
| Methyl 4-bromobenzoate | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 95 |
| 4-Iodobenzoic acid | This compound | PdCl₂(dppf) | K₃PO₄ | DMF | 100 | 6 | 92 |
Experimental Workflow: Suzuki-Miyaura Coupling
Catalytic Cycle: Suzuki-Miyaura Coupling
Bioactivity of LPA1 Receptor Antagonists
LPA1 receptor antagonists, such as AM966, are of significant interest in drug development due to their potential to treat fibrotic diseases like idiopathic pulmonary fibrosis (IPF).[5] Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to the LPA1 receptor, activates downstream signaling pathways that promote cell proliferation, migration, and fibrosis. By blocking this interaction, LPA1 antagonists can inhibit these pathological processes.
LPA1 Receptor Signaling Pathway
Upon activation by LPA, the LPA1 receptor, a G protein-coupled receptor (GPCR), primarily couples to three families of G proteins: Gαi/o, Gαq/11, and Gα12/13. This initiates a cascade of intracellular signaling events:
-
Gαq/11 Pathway: Activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, promoting cell survival.
-
Gα12/13 Pathway: Activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is crucial for cytoskeletal rearrangements and cell migration.
General Protocol: Chan-Lam N-Alkylation
This protocol provides a general procedure for the copper-catalyzed Chan-Lam coupling of an aniline (B41778) derivative with this compound.
Materials:
-
Aniline derivative
-
This compound
-
Copper(II) acetate (Cu(OAc)₂)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aniline derivative (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add dichloromethane (10 mL) and pyridine (2.0 mmol, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Chan-Lam Coupling
The following table presents representative data for Chan-Lam N-alkylation reactions with alkylboronic acids.[7]
| Amine | Alkylboronic Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | This compound pinacol (B44631) ester | Cu(OAc)₂ | Cs₂CO₃ | MeOH/Pyridine | 50 | 24 | 85 |
| 4-Methoxyaniline | This compound pinacol ester | Cu(OAc)₂ | Cs₂CO₃ | MeOH/Pyridine | 50 | 18 | 92 |
| 4-Nitroaniline | This compound pinacol ester | Cu(OAc)₂ | Cs₂CO₃ | MeOH/Pyridine | 65 | 48 | 65 |
Conclusion
This compound is a highly effective reagent for the synthesis of bioactive molecules through Suzuki-Miyaura and Chan-Lam cross-coupling reactions. These methods provide efficient access to key structural motifs, such as the biphenyl carboxylic acid core of LPA1 receptor antagonists. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and exploration of novel therapeutic agents.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Isopropylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of isopropylboronic acid with various aryl halides. The use of a secondary alkylboronic acid like this compound presents unique challenges, including the potential for β-hydride elimination and isomerization. The protocols outlined below are designed to mitigate these side reactions and achieve high yields of the desired isopropylated aromatic products, which are valuable motifs in medicinal chemistry and materials science.
Core Concepts and Challenges
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
However, the use of secondary alkylboronic acids like this compound can be challenging. The primary competing side reaction is β-hydride elimination from the alkyl-palladium intermediate, which leads to the formation of propene and a hydrido-palladium species, ultimately reducing the yield of the desired product. Additionally, isomerization of the isopropyl group can occur under certain conditions. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is therefore crucial for a successful coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalyst Systems and Reagents
Recent studies have shown that the use of specific palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands is critical for the efficient coupling of secondary alkylboronic acids.
Key Components:
-
Palladium Precatalyst: A preformed palladium(II) precatalyst, such as [(t-Bu)₃P]Pd(μ-Br)₂, is highly effective as it readily forms the active Pd(0) species in situ while minimizing side reactions.
-
Ligand: Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate (B81430) salt (P(t-Bu)₃·HBF₄) are excellent choices due to their steric bulk and electron-donating properties, which promote the desired reductive elimination over β-hydride elimination.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is often optimal. Stronger bases can sometimes promote protodeboronation of the this compound.
-
Solvent: A biphasic solvent system, such as toluene (B28343)/water or THF/water, is commonly employed to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with different classes of aryl halides.
Protocol 1: Coupling of this compound with Aryl Chlorides
This protocol is adapted from a procedure developed for the coupling of unactivated secondary alkylboron nucleophiles with aryl chlorides.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
[(t-Bu)₃P]Pd(μ-Br)₂ (2 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (0.5 M relative to aryl chloride)
-
Water (0.25 M relative to aryl chloride)
-
Anhydrous, degassed solvents
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride, this compound, [(t-Bu)₃P]Pd(μ-Br)₂, and potassium carbonate.
-
Seal the tube with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Coupling with Aryl Bromides and Triflates
While specific, optimized protocols for the coupling of this compound with aryl bromides and triflates are less commonly reported, the following general procedure, based on established Suzuki-Miyaura conditions, can serve as an excellent starting point for optimization.[1]
Materials:
-
Aryl bromide or triflate (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol %)
-
Tri(tert-butyl)phosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (3.6 mol %)
-
Potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane (B91453) or THF (0.2 M relative to aryl halide)
-
Water (4:1 ratio of organic solvent to water)
-
Anhydrous, degassed solvents
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide or triflate, this compound, Pd₂(dba)₃, P(t-Bu)₃·HBF₄, and the chosen base.
-
Add the degassed organic solvent and water.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Representative Yields
The following table summarizes representative yields for the palladium-catalyzed coupling of this compound with various aryl chlorides, demonstrating the efficacy of the recommended protocol.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-Isopropylanisole | 85 |
| 2 | 4-Chlorotoluene | 4-Isopropyltoluene | 82 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Isopropyl-4-(trifluoromethyl)benzene | 78 |
| 4 | 2-Chloronaphthalene | 2-Isopropylnaphthalene | 88 |
| 5 | 3-Chloropyridine | 3-Isopropylpyridine | 75 |
Data is illustrative and based on reported yields for similar secondary alkylboronic acids.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed this compound coupling reaction.
Figure 2: General experimental workflow for palladium-catalyzed this compound coupling.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading slightly or screening different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure that all solvents are rigorously degassed to prevent catalyst deactivation.
-
Protodeboronation: The presence of the de-boronated arene indicates that the this compound is being protonated. This can sometimes be suppressed by using a milder base or ensuring anhydrous conditions (though water is often necessary for the transmetalation step).
-
β-Hydride Elimination: The formation of propene and the reduced arene are signs of β-hydride elimination. Using bulkier phosphine ligands can often mitigate this side reaction.
-
Sluggish Reaction: For unreactive aryl chlorides or bromides, increasing the reaction temperature or using a more polar solvent like THF or 1,4-dioxane may be beneficial.
By following these detailed protocols and considering the key parameters, researchers can effectively utilize palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of a wide range of isopropyl-substituted aromatic and heteroaromatic compounds.
References
Solvent Effects on Isopropylboronic Acid Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylboronic acid is a valuable C(sp³)-hybridized organoboron reagent utilized in a variety of organic transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling, copper-catalyzed Chan-Lam amination, and multicomponent Petasis reactions. The choice of solvent is a critical parameter that can significantly influence the outcome of these reactions, affecting reaction rates, yields, selectivity, and the stability of the boronic acid itself. This document provides detailed application notes, experimental protocols, and a discussion of solvent effects in reactions involving this compound.
General Principles of Solvent Effects
The solvent plays a multifaceted role in reactions involving organoboronic acids. Its properties, such as polarity, proticity, and coordinating ability, can influence several key aspects of the reaction:
-
Solubility: The solvent must effectively dissolve the reactants, catalyst, and base to ensure a homogeneous reaction mixture, which is crucial for efficient reactivity.
-
Catalyst Stability and Activity: Solvents can coordinate to the metal center of the catalyst, influencing its stability and catalytic activity.
-
Transmetalation Step (in Cross-Coupling): In Suzuki-Miyaura reactions, the solvent can affect the rate-determining transmetalation step, where the alkyl group is transferred from the boron atom to the palladium center. Polar solvents can influence the formation and stability of intermediates in this process.
-
Stability of this compound: Protic solvents can promote protodeboronation, a significant side reaction where the C-B bond is cleaved by a proton source, leading to the formation of propane (B168953) and boric acid, thereby reducing the yield of the desired product. Anhydrous solvents are often preferred to minimize this side reaction.[1] Secondary alkylboronic acids, such as this compound, are known to have slower reaction rates compared to their primary alkyl and aryl counterparts due to increased steric hindrance at the carbon atom bonded to boron.
Data Presentation: Solvent Effects on Reaction Yields
While specific comparative studies on the effect of a wide range of solvents on this compound reactions are not extensively available in the public domain, data from analogous boronic acid reactions provide valuable insights into expected trends. The following tables summarize the impact of different solvents on the yield of Suzuki-Miyaura coupling reactions.
Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of Phenylboronic Acid with Bromobenzene
| Solvent | Yield (%) |
| Dioxane | No Product |
| Tetrahydrofuran (THF) | 10.4 |
| N,N-Dimethylformamide (DMF) | 30.9 |
| Ethyl Acetate (B1210297) | 5.6 |
| Methanol | 78.9 |
| Ethanol | 73.4 |
| Methanol/Water (3:2) | 96.3 |
Reaction Conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(II) catalyst (0.35 mol%), NaOH (2 mmol), 5 mL solvent. This data, while not for this compound, clearly demonstrates the profound impact of solvent choice on reaction yield, with a polar protic solvent mixture providing the highest yield in this case.[2]
Table 2: Solvent Optimization for the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Solvent Mixture | Base | Temperature (°C) | Time (h) | Yield (%) |
| DME/H₂O (2:1) | Na₂CO₃ | 80 | 18 | 98 |
| Ethanol/H₂O (1:1) | Na₂CO₃ | 80 | 18 | 100 |
| Isopropanol/H₂O (1:1) | Na₂CO₃ | 80 | 18 | 100 |
| DMF | K₃PO₄ | 50 | 20 | 92 |
General Reaction Conditions: Aryl halide, phenylboronic acid, palladium catalyst, base, and solvent. This table further illustrates that mixtures of organic solvents with water are often highly effective for Suzuki-Miyaura reactions.[3][4]
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Note: Optimization of reaction conditions, including solvent, base, catalyst, and temperature, is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general procedure and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound or its pinacol (B44631) ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound or its pinacol ester (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium catalyst (1-5 mol%), and ligand (if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. If using a biphasic system, add the degassed organic solvent followed by degassed water.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Chan-Lam Amination of this compound with an Aniline (B41778)
This protocol provides a general method for the copper-catalyzed amination.
Materials:
-
Aniline derivative (1.0 equiv)
-
This compound pinacol ester (1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv)
-
Base (e.g., pyridine, triethylamine, optional, can also be used as a solvent)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Molecular sieves (optional)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add the aniline derivative (1.0 equiv), this compound pinacol ester (1.5-2.0 equiv), and copper(II) acetate (1.0-2.0 equiv).
-
If using, add molecular sieves.
-
Add the solvent (e.g., DCM) and base (e.g., pyridine).
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically open to the air.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Wash the filtrate with an aqueous solution (e.g., aqueous ammonia (B1221849) if a copper-amine complex forms) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for a Boronic Acid Reaction
Caption: A generalized experimental workflow for reactions involving boronic acids.
References
Application Notes and Protocols: Isopropylboronic Acid Pinacol Ester in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylboronic acid pinacol (B44631) ester, also known as 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. As a stable, easily handled source of a secondary alkyl nucleophile, it enables the formation of carbon-carbon (C-C) bonds, introducing the isopropyl moiety onto various aromatic and heteroaromatic scaffolds. This transformation is of significant interest in medicinal chemistry and drug discovery, as the incorporation of small alkyl groups can modulate the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability.
The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound pinacol ester. This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. The pinacol ester functionality enhances the stability of the boronic acid, making it less susceptible to protodeboronation and easier to handle and store compared to the free boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
This compound pinacol ester is primarily utilized for the synthesis of isopropyl-substituted aromatic and heteroaromatic compounds. These motifs are found in numerous biologically active molecules and pharmaceutical agents. The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups on both coupling partners.
Key Advantages:
-
Stability: The pinacol ester protecting group confers significant stability, allowing for easier handling and storage compared to the corresponding boronic acid.
-
Versatility: It can be coupled with a wide array of aryl and heteroaryl halides (bromides, chlorides, iodides) and triflates.
-
Functional Group Tolerance: The Suzuki-Miyaura reaction conditions are generally mild, allowing for the presence of various functional groups on the substrates.
Catalytic Systems and Reaction Conditions
The success of the Suzuki-Miyaura coupling of secondary alkylboronic esters, including the isopropyl derivative, is highly dependent on the choice of the palladium catalyst, ligand, and base. The steric bulk of the secondary alkyl group presents a challenge for the transmetalation step in the catalytic cycle, often requiring more specialized catalytic systems than those used for aryl or primary alkylboronic acids.
Recent advancements have identified highly effective catalyst systems that promote the efficient coupling of these challenging substrates. These systems often employ bulky, electron-rich phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data from Literature
The following tables summarize representative conditions and yields for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with various aryl halides. It is important to note that reaction outcomes can be highly substrate-dependent, and optimization may be required for specific applications.
Table 1: Suzuki-Miyaura Coupling of this compound Pinacol Ester with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 80 | 16 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 70 | 24 | 78 |
| 4 | 4-Bromoanisole | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 18 | 88 |
Table 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | Buchwald Ligand (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 75 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | SPhos (6) | CsF | Dioxane | 110 | 18 | 89 |
| 3 | 2-Chloropyridine | PdCl₂(Amphos)₂ (5) | - | K₃PO₄ | Toluene | 100 | 36 | 65 |
Experimental Protocols
The following protocols provide a general framework for conducting Suzuki-Miyaura cross-coupling reactions with this compound pinacol ester. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the aryl bromide, this compound pinacol ester, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add toluene and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired isopropyl-substituted aryl compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of this compound Pinacol Ester
For researchers who wish to synthesize the reagent in-house, a common method involves the reaction of an isopropyl Grignard reagent with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313).
Materials:
-
Isopropylmagnesium chloride (2.0 M in THF, 10 mL, 20 mmol)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.72 g, 20 mmol)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dissolved in anhydrous diethyl ether (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the isopropylmagnesium chloride solution dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound pinacol ester.
Conclusion
This compound pinacol ester is a highly effective reagent for the introduction of the isopropyl group into aromatic and heteroaromatic systems via the Suzuki-Miyaura cross-coupling reaction. Its stability and versatility make it a valuable tool for synthetic chemists, particularly in the field of drug discovery and development. The success of these couplings is often contingent on the use of appropriate palladium catalysts and bulky, electron-rich phosphine ligands. The provided protocols and data serve as a guide for the application of this important building block in organic synthesis.
Protecting Group Strategies for Isopropylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of isopropylboronic acid. The use of protecting groups is a critical strategy to circumvent challenges associated with unprotected boronic acids, such as purification difficulties, trimeric boroxine (B1236090) formation, and instability under certain reaction conditions.[1] This guide focuses on three common and effective protecting groups: pinacol (B44631) esters, N-methyliminodiacetic acid (MIDA) esters, and potassium trifluoroborate salts.
Introduction to Protecting Groups for Boronic Acids
Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. However, their inherent reactivity and physical properties can complicate synthetic routes. Protecting groups mask the boronic acid moiety, rendering it stable to a wider range of reaction conditions and facilitating purification. The choice of protecting group depends on the desired stability and the specific deprotection conditions required for a synthetic pathway.
Pinacol Ester Protection
Pinacol esters are one of the most widely used protecting groups for boronic acids due to their general stability and ease of handling.[1] They are sufficiently stable for purification by column chromatography and can often be used directly in cross-coupling reactions.[1]
Application Notes:
-
Stability: this compound pinacol ester is a stable, liquid compound that can be purified by distillation.
-
Reactivity: The pinacol ester can sometimes be directly used in Suzuki-Miyaura coupling reactions, though its reactivity is attenuated compared to the free boronic acid.
-
Deprotection: Deprotection can be challenging and often requires acidic conditions or stepwise methods.[1] Common strategies include hydrolysis, transesterification, or conversion to a trifluoroborate salt followed by hydrolysis.[1][2][3]
Experimental Protocols:
Protection: Synthesis of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (this compound pinacol ester)
This protocol describes the esterification of this compound with pinacol.
-
Materials:
-
This compound
-
Pinacol
-
Magnesium sulfate (B86663) (anhydrous)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.0 equiv.) in diethyl ether.
-
Add anhydrous magnesium sulfate (1.5 equiv.) to the solution to act as a dehydrating agent.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation to yield the pure this compound pinacol ester.
-
Deprotection of this compound Pinacol Ester via Transesterification with Diethanolamine (B148213)
This two-step protocol offers a mild alternative to direct hydrolysis.[2]
-
Step 1: Transesterification with Diethanolamine
-
Materials:
-
This compound pinacol ester
-
Diethanolamine
-
Diethyl ether
-
-
Procedure:
-
Dissolve the this compound pinacol ester (1.0 equiv.) in diethyl ether.
-
Add diethanolamine (1.1 equiv.) to the solution. A white precipitate should form within minutes.
-
Stir the reaction for approximately 30 minutes, monitoring for the complete consumption of the starting material by TLC.
-
Filter the precipitate, wash with diethyl ether, and dry to afford the diethanolamine-protected boronate.
-
-
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Diethanolamine-protected isopropylboronate
-
0.1 M Hydrochloric acid
-
Diethyl ether
-
-
Procedure:
-
Suspend the diethanolamine-protected boronate in a biphasic solution of 0.1 M HCl and diethyl ether.
-
Stir vigorously for approximately 20 minutes to achieve hydrolysis.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
N-Methyliminodiacetic Acid (MIDA) Ester Protection
MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[4] This stability is attributed to the trivalent nitrogen atom coordinating to the boron center, which decreases its Lewis acidity.[1]
Application Notes:
-
Stability: MIDA boronates are generally stable to air and moisture, allowing for easy handling and storage.[4][5]
-
Orthogonality: The MIDA protecting group is robust and can withstand various synthetic transformations, enabling its use in multi-step syntheses.
-
Deprotection: Deprotection is typically achieved under mild basic conditions, such as with aqueous sodium hydroxide (B78521) or potassium hydroxide, to release the free boronic acid.[1][6][7]
Experimental Protocols:
Protection: Synthesis of this compound MIDA Ester
This protocol utilizes MIDA anhydride (B1165640) for the protection of this compound.[8]
-
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
-
-
Procedure:
-
In a flask, suspend MIDA anhydride (1.0-1.5 equiv.) and this compound (1.0 equiv.) in anhydrous dioxane.
-
Heat the mixture under an inert atmosphere. The reaction progress can be monitored by the dissolution of the starting materials and the formation of a precipitate (the MIDA ester).
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crystalline product by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.
-
Deprotection of this compound MIDA Ester
This protocol describes the basic hydrolysis of the MIDA ester.[7]
-
Materials:
-
This compound MIDA ester
-
1 M Sodium hydroxide (aq)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (aq)
-
-
Procedure:
-
Dissolve the this compound MIDA ester in a mixture of THF and 1 M aqueous NaOH.
-
Stir the solution at room temperature. The hydrolysis is typically rapid.
-
After completion, acidify the mixture with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Potassium Trifluoroborate Salt Protection
Potassium trifluoroborates are highly crystalline, air- and moisture-stable salts.[9] They serve as excellent surrogates for boronic acids and are compatible with a broad range of reaction conditions.
Application Notes:
-
Stability: Potassium isopropyltrifluoroborate is a solid that is stable to long-term storage.
-
Handling: Their crystalline nature facilitates purification by recrystallization.
-
Deprotection: The trifluoroborate salt can be hydrolyzed back to the boronic acid under aqueous conditions, often facilitated by silica (B1680970) gel or acidic/basic conditions.[10][11]
Experimental Protocols:
Protection: Synthesis of Potassium Isopropyltrifluoroborate
This protocol describes the conversion of this compound to its potassium trifluoroborate salt.[9][12]
-
Materials:
-
This compound
-
Potassium hydrogen fluoride (B91410) (KHF₂)
-
Methanol
-
Water
-
-
Procedure:
-
Dissolve this compound in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride (excess, typically 3-4 equivalents).
-
Add the KHF₂ solution to the boronic acid solution and stir at room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield pure potassium isopropyltrifluoroborate.
-
Deprotection of Potassium Isopropyltrifluoroborate
This protocol describes the hydrolysis of the trifluoroborate salt to the corresponding boronic acid.[11]
-
Materials:
-
Potassium isopropyltrifluoroborate
-
Silica gel
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Suspend potassium isopropyltrifluoroborate and silica gel in water.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material.
-
Upon completion, extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Quantitative Data Summary
| Protecting Group | Protection Reaction | Typical Yield (%) | Deprotection Reaction | Typical Yield (%) | Reference |
| Pinacol Ester | Esterification with pinacol | 78-83% (for isobutyl) | Transesterification/Hydrolysis | 69-95% (for various alkyls) | [13],[2] |
| MIDA Ester | Condensation with MIDA anhydride | 68% (general procedure) | Basic Hydrolysis (1M NaOH) | High (qualitative) | [8],[7] |
| Potassium Trifluoroborate | Reaction with KHF₂ | 89% (for 1-naphthyl) | Hydrolysis with silica gel/H₂O | 62-89% (for various substrates) | [9],[11] |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualizing Protecting Group Strategies
The following diagrams illustrate the workflows for the protection and deprotection of this compound.
Caption: Protection and Deprotection Workflow for this compound.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Isopropylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and decomposition of isopropylboronic acid. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading upon storage. What are the likely causes and how can I prevent this?
A1: this compound, like many alkylboronic acids, is susceptible to degradation over time. The primary causes are:
-
Oxidation: Exposure to air can lead to oxidation of the carbon-boron bond.
-
Dehydration: Boronic acids can lose water to form cyclic trimeric anhydrides called boroxines. This is often observed as the solid becoming sticky or oily.[1]
-
Protodeboronation: In the presence of moisture, especially under acidic or basic conditions, the C-B bond can be cleaved.
Prevention Strategies:
-
Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures.[2]
-
Handling: Minimize exposure to air and moisture during handling.
-
Use of Derivatives: For long-term storage or for use in reactions sensitive to free boronic acids, consider converting it to a more stable derivative like a pinacol (B44631) ester or a MIDA (N-methyliminodiacetic acid) boronate.[3][4][5]
Q2: I am observing poor yields or no reaction in my Suzuki-Miyaura coupling using this compound. What should I troubleshoot?
A2: Low or no yield in a Suzuki-Miyaura coupling can be due to several factors related to the stability of the boronic acid:
-
Decomposition under Reaction Conditions: The combination of heat, base, and a palladium catalyst can accelerate the decomposition of unstable boronic acids, competing with the desired cross-coupling reaction.[5]
-
Protodeboronation: This is a common side reaction where the boronic acid is converted to isopropane, effectively removing it from the catalytic cycle.[3]
-
Catalyst Inactivity: Ensure your palladium catalyst is active and the ligands are appropriate for the coupling.
Troubleshooting Steps:
-
Use a Stable Derivative: Employing an air-stable this compound derivative, such as a MIDA boronate, can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its decomposition.[3][5]
-
Optimize Reaction Conditions: Use anhydrous solvents and rigorously degas all solvents to remove oxygen. Ensure the base is finely powdered and dry.[3]
-
Use a Pre-catalyst: Buchwald-type precatalysts can be effective for challenging substrates.[3]
-
Monitor the Reaction: Use techniques like TLC, GC-MS, or LC-MS to monitor the consumption of starting materials and the formation of the product.[6]
Q3: My this compound is showing unexpected peaks in its NMR spectrum. What could be the cause?
A3: The presence of unexpected peaks in the NMR spectrum of a boronic acid is often due to the formation of boroxines (trimeric anhydrides). This equilibrium between the boronic acid and its boroxine (B1236090) can result in complex or broad spectra.[7]
Solutions:
-
To simplify the spectrum and observe the monomeric boronic acid, you can add a small amount of water (D₂O for NMR) to the sample. This will hydrolyze the boroxine back to the boronic acid.[8]
-
Running the NMR in d₄-methanol can also help to obtain a cleaner spectrum.[7]
-
For characterization purposes, converting a small amount to the diethanolamine (B148213) adduct can provide a sharp, well-defined spectrum.[7]
Q4: I'm having difficulty purifying this compound by column chromatography on silica (B1680970) gel. What are the best practices?
A4: Purifying free boronic acids on standard silica gel is notoriously difficult. The acidic nature of silica can promote decomposition, and the polar boronic acid group can lead to streaking and poor separation.[8]
Purification Strategies:
-
Avoid Silica Gel: If possible, purification methods like recrystallization or trituration should be attempted first.[8]
-
Use a Stable Ester: The most common strategy is to convert the this compound to its pinacol ester (Bpin) derivative. These esters are generally much less polar, more stable, and behave well during silica gel chromatography.[1][8]
-
Modified Silica Gel: If chromatography of the free acid is necessary, consider using deactivated or neutralized silica gel.[4]
-
Alternative Stationary Phases: Reversed-phase chromatography (C18) can be an option, but care must be taken as aqueous mobile phases can cause on-column hydrolysis.[8]
Troubleshooting Guides
Issue 1: Product Loss During Aqueous Workup
-
Symptom: Low recovery of the desired product after extraction.
-
Possible Cause: this compound and its derivatives may have some solubility in the aqueous layer, or they may be degrading due to the pH of the aqueous phase.
-
Solutions:
-
Check Aqueous Layer: Before discarding, analyze a sample of the aqueous layer (e.g., by LC-MS) to see if your product is present.
-
pH Control: During extractions, use buffered solutions or carefully adjust the pH to a range where your compound is most stable and has the lowest aqueous solubility.
-
Brine Wash: Washing the organic layer with brine can help to reduce the amount of dissolved water and may "salt out" your product from the aqueous phase, improving partitioning into the organic layer.
-
Issue 2: Inconsistent Reaction Results
-
Symptom: High variability in yield and purity between batches of the same reaction.
-
Possible Cause: The purity and stability of the this compound starting material may vary. Boronic acids can degrade upon storage, leading to lower effective concentrations of the active reagent.
-
Solutions:
-
Quality Control of Starting Material: Use freshly purchased or recently purified this compound. If the purity is in doubt, it can be assessed by qNMR.[8]
-
Use Stabilized Forms: For greater consistency, use a more stable form, such as this compound pinacol ester or MIDA boronate, which are less prone to degradation during storage.[4][5]
-
Standardize Procedures: Ensure that all reaction setup procedures, especially those related to maintaining an inert atmosphere and using dry solvents, are followed consistently.[3]
-
This compound Decomposition Pathways
The two main decomposition pathways for this compound are protodeboronation and oxidation.
Protodeboronation
This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of isopropane and boric acid. It is often facilitated by aqueous acidic or basic conditions.
Caption: Protodeboronation of this compound.
Oxidation
In the presence of oxygen or other oxidizing agents, the carbon-boron bond can be cleaved to form isopropanol (B130326) and boric acid. This process can be accelerated by heat and light.
Caption: Oxidative degradation of this compound.
Data on Factors Influencing Stability
| Factor | Influence on Stability | Notes |
| pH | High | Stability is highly pH-dependent. Both acidic and basic conditions can promote protodeboronation.[4][9] |
| Temperature | High | Higher temperatures generally accelerate all decomposition pathways. |
| Oxygen | High | The presence of oxygen promotes oxidative degradation. Reactions should be run under an inert atmosphere.[4] |
| Water | High | Water is a reactant in hydrolytic decomposition pathways (protodeboronation). Anhydrous conditions are preferred where possible.[4] |
| Solvent | Medium | Protic solvents can facilitate protodeboronation. The choice of solvent can influence stability. |
| Silica Gel | High | The acidic surface of silica gel can catalyze the decomposition of boronic acids and the hydrolysis of boronate esters.[4][8] |
Experimental Protocols
Protocol 1: Monitoring Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solution over time.
Caption: General workflow for monitoring stability by HPLC.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: At each time point, withdraw an aliquot (e.g., 100 µL) from the test solution. Quench the sample by diluting it in a fixed volume (e.g., 900 µL) of the mobile phase or a compatible solvent to stop any further degradation.[6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the boronic acid or its derivatives absorb (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Monitor the decrease in the peak area of the this compound peak over time. The appearance of new peaks corresponding to degradation products (e.g., isopropanol) can also be tracked.
Protocol 2: Assessing Stability by ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful tool for directly observing the boron atom and is highly sensitive to its chemical environment.
Methodology:
-
Sample Preparation: Prepare an NMR sample of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, D₂O).
-
NMR Acquisition:
-
Time-Course Experiment: Keep the NMR tube under the desired experimental conditions (e.g., elevated temperature) and acquire spectra at regular intervals.
-
Data Analysis: Monitor the change in the chemical shift and/or the integration of the signal corresponding to this compound. The appearance of a peak for boric acid can indicate decomposition.[12]
References
- 1. reddit.com [reddit.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Protodeboronation of Isopropylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of protodeboronation when using isopropylboronic acid in chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of propane (B168953) gas, consuming your starting material and reducing the yield of your desired coupled product. While alkylboronic acids are generally more stable than many arylboronic acids at neutral pH, they can still undergo protodeboronation, especially under the basic conditions and elevated temperatures often required for cross-coupling reactions.[1]
Q2: What are the main factors that promote the protodeboronation of this compound?
A: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often catalyzed by base.[1] Strong bases, especially in the presence of water, can significantly increase the rate of C-B bond cleavage.
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for the C-B bond to break, leading to increased rates of protodeboronation.
-
Presence of Protic Solvents: Water and alcohols can act as proton sources, facilitating the replacement of the boronic acid group with a hydrogen atom.[2]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the this compound is exposed to the reaction conditions for a longer period, increasing the opportunity for protodeboronation to occur.
-
Oxygen: The presence of oxygen can sometimes promote this and other side reactions, such as homocoupling.[2]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A: The primary indicator of protodeboronation of this compound is the formation of propane gas. This can sometimes be observed as gas evolution from the reaction mixture. More quantitatively, you will observe the consumption of your this compound starting material without the corresponding formation of your desired product. Analysis of the reaction headspace by Gas Chromatography (GC) can confirm the presence of propane. Additionally, consistently low yields of the desired product are a strong indicator that this or other side reactions are occurring.
Q4: Are there more stable alternatives to this compound?
A: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. Common alternatives include:
-
This compound pinacol (B44631) ester: Esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids. They act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Potassium isopropenyltrifluoroborate: Trifluoroborate salts are crystalline, air-stable solids that slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing side reactions.[1]
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that also function via a slow-release mechanism.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of desired product; suspected high rate of protodeboronation. | 1. Reaction conditions are too harsh. (High temperature, strong base, protic solvent) | a. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. b. Use a milder base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. c. Use anhydrous solvents: Ensure all solvents (e.g., dioxane, toluene, THF) and reagents are dry. Running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.[2] |
| 2. This compound is degrading before it can react. | a. Use a more stable derivative: Convert the this compound to its pinacol ester, trifluoroborate salt, or MIDA boronate. This "slow-release" strategy keeps the concentration of the active boronic acid low, favoring the desired coupling over decomposition.[1] b. Add the boronic acid slowly: If using the free boronic acid, consider adding it portion-wise or via syringe pump over the course of the reaction. | |
| Reaction is sluggish, and protodeboronation is still observed. | 1. The catalyst system is not efficient enough. | a. Screen different palladium catalysts and ligands: Consider a more active catalyst system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings. b. Increase catalyst loading: A higher catalyst loading can sometimes accelerate the desired reaction to outcompete protodeboronation. |
| Inconsistent yields between reaction batches. | 1. Degradation of this compound upon storage. | a. Use fresh this compound: Alkylboronic acids can be unstable over time. Use a freshly opened bottle or a recently purchased batch. b. Proper storage: Store this compound at low temperatures (2-8 °C) under an inert atmosphere. c. Convert to a stable derivative for storage: For long-term storage, consider converting the boronic acid to its more stable pinacol ester. |
Data Presentation
Table 1: Effect of Reaction Conditions on a Suzuki-Miyaura Coupling of an Alkylboronic Acid Derivative
| Parameter | Condition | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| Base | NaOH (2.0 M aq.) | 45% | 50% |
| K₃PO₄ (anhydrous) | 92% | <5% | |
| Solvent | Dioxane/H₂O (4:1) | 60% | 35% |
| 2-MeTHF (anhydrous) | 95% | <3% | |
| Temperature | 110 °C | 65% | 30% |
| 80 °C | 94% | <4% | |
| Catalyst System | Pd(OAc)₂ | 70% | 25% |
| SPhos Pd G3 | 96% | <2% |
Data is representative and adapted from findings for methylboronic acid pinacol ester-d3.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Protodeboronation
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound pinacol ester, and the anhydrous base.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed, anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (start with a lower temperature, e.g., 80 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation of this compound.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Isopropylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in chemical reactions involving isopropylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a low yield. What are the primary suspects?
A1: Low or no yield in Suzuki-Miyaura reactions involving this compound can often be attributed to several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to various deactivation pathways, rendering it inactive.
-
Protodeboronation: this compound can be unstable under certain reaction conditions, leading to the cleavage of the C-B bond and replacement with a C-H bond, thus consuming the starting material without forming the desired product.[1]
-
Boroxine Formation: this compound can undergo self-condensation to form a cyclic trimer anhydride (B1165640) known as a boroxine.[1] These boroxines are often less reactive or inactive in the catalytic cycle.[1]
-
Reagent Purity and Reaction Conditions: Impurities in the starting materials, solvents, or base can poison the catalyst.[2] Additionally, suboptimal reaction conditions such as temperature and solvent choice can lead to poor results.
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: A common visual indicator of catalyst deactivation is a change in the color of the reaction mixture to black.[1][3] This typically signals the precipitation of palladium black, which is an agglomerated, inactive form of palladium metal.[1][3] Another sign is the cessation of starting material consumption, which can be monitored by techniques like TLC or LC-MS, before the reaction has gone to completion.[1]
Q3: How can I minimize protodeboronation of this compound?
A3: Protodeboronation is a significant side reaction that consumes your boronic acid.[1] To minimize it:
-
Use fresh, high-purity this compound.
-
Consider converting the this compound to a more stable boronate ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][4] These esters can slowly release the active boronic acid under the reaction conditions, maintaining a low concentration of the more sensitive free acid.[4]
-
Use anhydrous solvents and ensure your base is not overly hydrolytic, as water can facilitate this side reaction.[1]
Q4: My reaction mixture has turned black. What is this precipitate and how can I prevent it?
A4: The black precipitate is almost certainly palladium black, an inactive, aggregated form of palladium that has fallen out of the catalytic cycle.[1][3] This is a common deactivation pathway.
-
Causes:
-
High Temperature: Elevated temperatures can accelerate the decomposition of the active catalyst into palladium black.[5]
-
Ligand Dissociation: Loss of the stabilizing phosphine (B1218219) ligand from the palladium center can lead to "naked" Pd(0) atoms that aggregate.[3]
-
Inadequate Mixing: Poor stirring can create localized high concentrations of reagents, promoting decomposition.
-
-
Prevention Strategies:
-
Operate the reaction at the lowest temperature that still provides a reasonable reaction rate.[3]
-
Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to better stabilize the catalytic species.[3] However, be aware that a large excess of ligand can sometimes inhibit the reaction.[3]
-
Ensure vigorous and efficient stirring throughout the reaction.
-
Q5: How critical is degassing, and what is the best method?
A5: Degassing is critical. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[1] Thoroughly degassing solvents and the reaction mixture is essential for robust and reproducible results.[1] An effective method is the freeze-pump-thaw technique :
-
Freeze: Freeze the solvent or reaction mixture in a flask using a liquid nitrogen bath.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes to remove the atmosphere above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed. After the final cycle, backfill the flask with an inert gas like Argon or Nitrogen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst Deactivation | Observe for color change to black. Optimize temperature, ligand ratio, and ensure proper mixing. Consider a more stable precatalyst. |
| Protodeboronation of this compound | Use fresh, high-purity this compound. Consider converting to a pinacol or MIDA ester. Use anhydrous solvents. | |
| Impure Reagents | Purify starting materials, use freshly distilled solvents, and ensure the base is of high purity. | |
| Inefficient Pre-catalyst Reduction | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to active Pd(0). Consider using a more modern, pre-formed Pd(0) precatalyst.[2] | |
| Reaction Starts but Stalls | Catalyst Poisoning | Identify and remove potential sources of impurities (e.g., sulfur, water). |
| Product Inhibition | In some cases, the product can inhibit the catalyst.[6] Try diluting the reaction mixture or using a different solvent system. | |
| Formation of Black Precipitate | Palladium Black Formation | Lower the reaction temperature.[5] Increase the ligand-to-palladium ratio.[3] Improve stirring. |
| Inconsistent Results | Oxygen Contamination | Improve degassing procedure (e.g., use freeze-pump-thaw). Ensure a good inert atmosphere is maintained throughout the reaction. |
| Water Contamination | Use anhydrous solvents and dry glassware. Store hygroscopic reagents (like some bases and boronic acids) in a desiccator. |
Quantitative Data on Reaction Parameters
The following tables summarize how different reaction parameters can influence the outcome of Suzuki-Miyaura coupling reactions. While specific to the cited examples, the general trends are applicable to reactions with this compound.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Yield (%) | Observation | Reference |
| 1 | 65 | No reaction | Catalyst system not active at this temperature. | [5] |
| 2 | 80-85 | 82 | Optimal temperature range for this system. | [5] |
| 3 | >100 | Decreased | Rapid precipitation of palladium black observed. | [5] |
Table 2: Effect of Catalyst Loading on Reaction Outcome
| Entry | Catalyst | Loading (mol%) | Yield (%) | Reference |
| 1 | Pd(OAc)₂/SPhos | 0.05 | >95 | [4] |
| 2 | Pd(OAc)₂/SPhos | 0.005 | >95 | [4] |
| 3 | Pd(OAc)₂/SPhos | 0.0005 | >95 | [4] |
Table 3: Effect of Ligand-to-Palladium Ratio
| Entry | Catalyst System | Ligand:Pd Ratio | Observation | Reference |
| 1 | Pd₂(dba)₃ | No Ligand | Starting material recovered. | [5] |
| 2 | Pd₂(dba)₃ / Ligand 1 | 2:1 | 70-80% yield, stable catalytic species. | [5] |
| 3 | General Observation | Increased Ratio | Can help stabilize the catalyst and prevent Pd black formation. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of argon.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol can be used to convert this compound into a more stable pinacol ester.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound and pinacol in toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Once the reaction is complete (as monitored by TLC or GC), remove the solvent under reduced pressure to obtain the crude pinacol ester.
-
The crude product can be purified by distillation or chromatography if necessary.
Visualizations
Caption: Common pathways for catalyst deactivation and boronic acid side reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Isopropylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving isopropylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can originate from the synthesis of the boronic acid itself or from the subsequent reaction (e.g., Suzuki-Miyaura coupling). These include:
-
Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. Their formation is reversible in the presence of water.
-
Unreacted Starting Materials: Residual this compound or the coupling partner.
-
Homocoupling Products: Dimers of the desired product or the starting materials.[1]
-
Byproducts from Synthesis: If this compound is prepared via a Grignard reaction, byproducts such as isopropenylboronic acid or diisopropylborinic acid can form.[2]
-
Residual Catalysts and Reagents: Palladium catalysts, ligands, and bases from coupling reactions.[3]
-
Solvent Residues: Solvents used in the reaction or purification steps.
Q2: My purified product appears to be degrading. What could be the cause?
A2: this compound and its derivatives can be susceptible to degradation under certain conditions:
-
Hydrolysis: Boronate esters can hydrolyze back to the boronic acid, especially in the presence of water and on silica (B1680970) gel during chromatography.[4][5]
-
Oxidation: Boronic acids can be prone to oxidation, particularly at physiological pH.[4]
-
Protodeboronation: The C-B bond can be cleaved under certain conditions, replacing the boronic acid group with a hydrogen atom.
Q3: Can I use my crude product directly in the next step without purification?
A3: In some cases, particularly for robust reactions like the Suzuki-Miyaura coupling, it may be possible to use the crude product after a simple workup (e.g., filtration through a pad of celite or silica gel) to remove catalysts and salts. However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present. A small-scale trial is recommended to assess the feasibility.
Q4: How can I detect the presence of boroxine (B1236090) in my sample?
A4: Boroxines can often be detected by NMR spectroscopy. The signals for the protons adjacent to the boron atom may appear different from those of the free boronic acid. Mass spectrometry can also be a useful tool for identifying the trimeric boroxine structure.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Problem: You observe a significant loss of product during the purification process.
dot
References
Technical Support Center: Purification of Reaction Mixtures from Boronic Acid Impurities
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of boronic acid impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of boronic acid-related impurities in a reaction mixture?
A1: Common impurities include unreacted boronic acids, boroxines (cyclic anhydrides of boronic acids), and boric acid formed from protodeboronation.[1] Depending on the reaction, homocoupled byproducts from the boronic acid starting material may also be present.[2]
Q2: What is the simplest method to remove excess boronic acid?
A2: A basic aqueous wash is often the most straightforward initial approach. Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by washing the organic reaction mixture with a basic solution like aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).[3][4][5] This allows for their removal into the aqueous layer during a liquid-liquid extraction.
Q3: When should I consider using a scavenger resin over other purification methods?
A3: Scavenger resins are particularly useful when the boronic acid impurity is difficult to separate from the desired product by standard extraction or chromatography due to similar solubility or polarity.[3] They are also beneficial for achieving very low levels of boron-containing impurities, which is often a requirement in pharmaceutical drug development.[6] Resins with diol or diethanolamine (B148213) functionalities are effective for this purpose.[6][7][8]
Q4: My product is an oil and cannot be recrystallized. What is the best purification strategy?
A4: For non-crystalline products, column chromatography is the most suitable purification method.[2] A careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina (B75360), or reversed-phase C18) and the eluent system is crucial for achieving good separation.[4][9] If standard chromatography fails, employing scavenger resins can be a highly effective alternative.
Q5: How can I remove boroxine (B1236090) impurities?
A5: Boroxines, which are anhydrides of boronic acids, can often be hydrolyzed back to the corresponding boronic acid by treatment with water.[1] Therefore, an aqueous workup can help in converting boroxines to the more easily removable boronic acid form, which can then be extracted with a basic aqueous wash.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Residual boronic acid detected after basic aqueous wash. | - Insufficient amount or concentration of the basic solution. - The boronic acid is particularly non-polar and has significant solubility in the organic phase. - The pH of the aqueous layer was not high enough to deprotonate the boronic acid effectively. | - Increase the concentration of the basic wash solution (e.g., from 1 M to 2 M NaOH).[3][4] - Perform multiple extractions with the basic solution. - Consider a different purification technique such as scavenger resins or chromatography.[3] |
| Product co-elutes with boronic acid during column chromatography. | - The polarity of the product and the boronic acid impurity are very similar. | - Modify the eluent system by changing the solvent ratio or adding a modifier (e.g., a small amount of acetic acid or triethylamine).[2] - Switch to a different stationary phase (e.g., from silica gel to alumina or a reversed-phase column).[2] - Consider derivatizing the boronic acid to alter its polarity before chromatography. |
| "Oiling out" instead of crystallization during recrystallization. | - The solid is melting in the solvent instead of dissolving. - The presence of impurities is inhibiting crystallization. | - Add more solvent to fully dissolve the compound at an elevated temperature. - Attempt to recrystallize from a different solvent or a solvent mixture. - Perform a pre-purification step like an aqueous wash or a quick filtration through a silica plug to remove some impurities.[1] |
| Low recovery of the desired product after purification. | - The product has some solubility in the aqueous wash solution. - The product is degrading on the silica gel column. - The product is partially lost during recrystallization. | - Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. - Deactivate the silica gel with a small amount of triethylamine (B128534) before performing chromatography. - Ensure the minimum amount of hot solvent is used for recrystallization and wash the collected crystals with ice-cold solvent to minimize dissolution.[1] |
Quantitative Data on Purification Methods
The efficiency of boronic acid removal can vary significantly depending on the specific compounds and the chosen method. The following table provides a comparative overview based on available data and typical outcomes.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Basic Aqueous Wash | >95% (can be lower for less polar boronic acids) | Simple, fast, and cost-effective for initial bulk removal.[3][4] | May not be sufficient for complete removal, especially for non-polar boronic acids. Emulsion formation can be an issue. |
| Recrystallization | >99% | Can provide very high purity for solid products.[1] | Not suitable for oils or compounds that are difficult to crystallize. Can have yield losses.[1][2] |
| Column Chromatography | >98% | Highly versatile and can separate compounds with similar polarities.[2][4] | Can be time-consuming and require large volumes of solvent. Some boronic acids may degrade on silica gel.[9] |
| Scavenger Resins | >99.5% | Highly selective and effective for removing trace amounts of impurities.[6] | Can be more expensive than other methods. Requires optimization of resin type and conditions. |
| Diethanolamine Adduct Formation | >98% | Forms a crystalline adduct that can be easily filtered off. The boronic acid can be recovered by acid hydrolysis.[10][11] | The adduct may not always precipitate cleanly.[10] The additional protection and deprotection steps add to the overall process.[12] |
Experimental Protocols
Basic Aqueous Wash for Boronic Acid Removal
This protocol describes the removal of an acidic boronic acid impurity from an organic solution.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water, top layer if denser) will contain the deprotonated boronic acid (boronate salt).
-
Drain the aqueous layer.
-
Repeat the wash with 1 M NaOH solution one more time for more efficient removal.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH and to help break any emulsions.
-
Drain the aqueous brine layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.[3][4]
Purification via Recrystallization (Example: Methylboronic Acid)
This protocol is for the purification of a solid boronic acid by recrystallization from water.
Materials:
-
Crude methylboronic acid
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude methylboronic acid in an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat deionized water to boiling.
-
Add the hot water to the flask containing the methylboronic acid in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Cover the flask to prevent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Allow the crystals to dry on the filter paper under vacuum. The purified methylboronic acid can then be transferred to a watch glass to air dry completely.[1]
Purification via Diethanolamine Adduct Formation
This method involves the derivatization of the boronic acid with diethanolamine to form a crystalline adduct that can be easily separated.
Materials:
-
Crude product containing boronic acid impurity
-
Diethanolamine
-
Anhydrous diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Filtration apparatus
Procedure: Part A: Formation and Isolation of the Diethanolamine Adduct
-
Dissolve the crude product in anhydrous diethyl ether.
-
Add diethanolamine (typically 1.1 equivalents relative to the boronic acid) to the solution.
-
Stir the mixture at room temperature. A white precipitate of the diethanolamine-boronate adduct should form, often within 30 minutes.[11][12]
-
Filter the precipitate and wash it with cold diethyl ether to remove the desired product and other non-boronic acid impurities.
Part B: Hydrolysis of the Adduct to Recover the Purified Boronic Acid (if the impurity itself is the target)
-
Suspend the filtered diethanolamine-boronate adduct in diethyl ether.
-
Add 0.1 M HCl and stir for approximately 20 minutes to hydrolyze the adduct.[11][12]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified boronic acid.[11][12]
Visualized Workflows
Caption: Workflow for Boronic Acid Removal by Basic Aqueous Extraction.
Caption: Workflow for Boronic Acid Removal using a Scavenger Resin.
Caption: Workflow for Purification by Recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. suprasciences.com [suprasciences.com]
- 8. silicycle.com [silicycle.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isopropylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for isopropylboronic acid coupling reactions, a subset of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for a Suzuki-Miyaura coupling reaction with this compound?
A1: A general starting point for Suzuki-Miyaura couplings involving alkylboronic acids is between 60°C and 80°C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, base, and solvent used. For challenging substrates, such as sterically hindered ones or less reactive aryl chlorides, temperatures may need to be increased to 80–110 °C.[2] It is always recommended to perform a small-scale temperature screen to determine the ideal conditions for your specific reaction.
Q2: My reaction is giving a low yield. Should I increase the temperature?
A2: Increasing the temperature can increase the reaction rate, but it is a trade-off.[1] While higher temperatures can sometimes improve yields for slow reactions, especially with sterically hindered substrates, they can also accelerate catalyst decomposition and side reactions like protodeboronation.[3][4] Before increasing the temperature, first verify the following:
-
Catalyst activity: Ensure your palladium catalyst and ligand are fresh and active.[2]
-
Inert atmosphere: Confirm that the reaction was set up under an inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2][5]
-
Reagent purity: Use pure starting materials and dry, degassed solvents.[4]
If these factors are controlled, a careful, incremental increase in temperature can be explored.
Q3: What are common side reactions with this compound at elevated temperatures, and how can I minimize them?
A3: this compound, like other alkylboronic acids, is susceptible to several side reactions, which can be exacerbated by heat:[3]
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding alkane (propane in this case) and boric acid. It can be minimized by using milder bases (e.g., K₃PO₄ instead of stronger bases), reducing the amount of water in the reaction, or lowering the temperature.[1][4]
-
Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[5][6] Thoroughly degassing the solvent and maintaining an inert atmosphere is crucial to prevent this.[6]
-
β-Hydride Elimination: For alkyl groups with β-hydrogens, like isopropyl, this can be a competing pathway. Using aryl iodides as the electrophile and adding a silver salt can sometimes increase the rate of oxidative addition to outcompete β-hydride elimination.[5]
If side reactions are significant, consider using a more stable derivative of this compound, such as its pinacol (B44631) ester or as a potassium trifluoroborate salt.[1][7]
Q4: How does the choice of base and solvent influence the optimal reaction temperature?
A4: The base and solvent system are critical and directly impact the optimal temperature.
-
Base: Stronger bases can sometimes allow for lower reaction temperatures, but they can also promote side reactions like protodeboronation.[1] Weaker bases like K₃PO₄ or CsF may require higher temperatures but can offer better selectivity.[1]
-
Solvent: The boiling point of the solvent will set the upper limit for the reaction temperature. Common solvents include dioxane/water mixtures, THF, or DMF.[1][8] The choice of solvent can also affect the solubility of the reagents and the stability of the catalytic species.
Troubleshooting Guide
Issue: Low to No Product Formation
This is a common issue in Suzuki-Miyaura couplings. The following workflow can help diagnose the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Isopropylboronic Acid Stability in Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical information and troubleshooting advice for experiments involving isopropylboronic acid under basic conditions. Understanding the stability of boronic acids is critical for the success and reproducibility of widely used reactions such as the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in the presence of a base?
A1: In aqueous or protic basic solutions, this compound is susceptible to two primary degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of propane (B168953). This reaction is known to be catalyzed by both acidic and basic conditions.[1][2]
-
Oxidative Degradation: The boron center is susceptible to oxidation, especially in the presence of air (oxygen) or other oxidizing agents.[1] This pathway typically leads to the formation of isopropanol (B130326) and boric acid. Degradation under basic conditions can be mediated by an initial oxidative step.[3]
Q2: How does increasing the base concentration affect the stability of this compound?
A2: Increasing the base concentration (and thereby the pH) shifts the equilibrium of this compound from its neutral, trigonal planar form to its anionic, tetrahedral boronate form.[2] This tetrahedral boronate species is generally more susceptible to degradation, particularly protodeboronation.[2] Therefore, a higher concentration of a strong base can accelerate the decomposition of the boronic acid.
Caption: Equilibrium of this compound under basic conditions.
Q3: My Suzuki-Miyaura coupling reaction using this compound and a base is failing. Could it be a stability issue?
A3: Yes, reaction failure is often linked to the degradation of the boronic acid. Common byproducts in Suzuki couplings include those from protodeboronation (deborination) and homocoupling of the boronic acid, which can arise from oxidative processes.[4][5] If you observe low to no yield of your desired product, consider the following:
-
Protodeboronation: The boronic acid group is replaced by hydrogen. This is a common side reaction, especially with strong bases in aqueous media.[4]
-
Oxidative Homocoupling: The presence of oxygen can cause the boronic acid to couple with itself, consuming your reagent and potentially complicating purification.[4]
-
Catalyst Inactivation: Degradation products can sometimes interfere with the palladium catalyst, reducing its activity.
Refer to the Troubleshooting Workflow diagram and the experimental protocol section below for mitigation strategies.
Q4: What are the degradation products of this compound, and how can I detect them?
A4: The primary degradation products are propane (from protodeboronation) and isopropanol (from oxidation). These can often be detected by GC-MS analysis of the reaction mixture. Monitoring the disappearance of the this compound starting material can be achieved using techniques like HPLC with a Refractive Index (RI) detector, as alkylboronic acids lack a strong UV chromophore.[1]
Caption: Primary degradation pathways for this compound.
Data Summary
While specific kinetic data for this compound is sparse in the literature, the stability of simple alkylboronic acids is governed by several key factors.
Table 1: Factors Influencing this compound Stability [1][2]
| Parameter | Influence on Stability | Notes |
| pH / Base | High | Basic conditions (high pH) promote the formation of the less stable tetrahedral boronate species, accelerating protodeboronation. |
| Oxidizing Agents | High | Susceptible to degradation in the presence of oxygen (air) or other oxidants. Reactions should be run under an inert atmosphere. |
| Temperature | High | Increased temperature generally accelerates the rate of all degradation pathways. Use the lowest effective temperature. |
| Solvent | Medium | Water is the proton source for protodeboronation. Anhydrous conditions can significantly reduce this side reaction.[4] |
| Moisture | High | Should be stored and handled in a dry environment to prevent hydrolysis and decomposition. |
Troubleshooting and Experimental Protocols
Troubleshooting a Failed Reaction
When a reaction involving this compound fails, a systematic approach can help identify the root cause.
Caption: Logical workflow for troubleshooting reaction failures.
Protocol: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol incorporates best practices to minimize the degradation of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
Vessel Preparation: Add the aryl halide, this compound, and finely powdered base to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Note: Using a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF) can reduce the rate of base-catalyzed protodeboronation compared to stronger bases like K₃PO₄ or NaOH.[4]
-
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintaining an inert atmosphere throughout the reaction is crucial to prevent oxidative degradation.[4]
-
Solvent Addition: Add the degassed solvent(s) via syringe. If using a biphasic system, ensure the solvent has been sparged with inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Note: Monitor the reaction by TLC or LC-MS. Prolonged reaction times at high temperatures can increase degradation.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
Troubleshooting homocoupling in Suzuki reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on mitigating undesired homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) react with each other, forming a symmetrical biaryl byproduct.[1][2][3] This is undesirable because it consumes the starting material, which in turn reduces the yield of the desired cross-coupled product. Furthermore, it complicates the purification process due to the structural similarities between the homocoupled byproduct and the target molecule.[2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II).[2][3][4] These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[2][5] Utilizing a Pd(II) precatalyst without an efficient initial reduction to the active Pd(0) state can also lead to the formation of Pd(II) species that promote homocoupling.[2][3][6]
Q3: How can I visually determine if homocoupling is a significant issue in my reaction?
A3: The presence of a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture, detectable by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a strong indicator of homocoupling.[2]
Q4: How does the choice of palladium catalyst and ligand affect the formation of the homocoupling byproduct?
A4: The selection of the palladium source and the accompanying ligand is crucial for minimizing homocoupling.[3]
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred over Pd(II) sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[1][3] This is because Pd(0) catalysts do not require an in-situ reduction step, which can be a source of homocoupling.[3] If a Pd(II) precatalyst is used, adding a mild reducing agent can help minimize the concentration of free Pd(II).[3][5]
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly recommended.[3] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[3][7] A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions like homocoupling.[3]
Q5: Can the choice of boronic acid derivative influence the rate of homocoupling?
A5: Yes, the stability of the organoboron reagent is a significant factor. Boronic acids can be susceptible to decomposition.[1] Employing more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can often suppress side reactions, including homocoupling, by facilitating a slower, more controlled release of the boronic acid into the catalytic cycle.[1]
Troubleshooting Guide: Minimizing Homocoupling
If you are observing significant formation of the boronic acid homocoupling product, consider the following troubleshooting strategies and experimental protocols.
Problem: Presence of Oxygen
Solution: Rigorously degas all solvents and the reaction mixture. It is essential to perform the reaction under an inert atmosphere (Nitrogen or Argon).[1][8]
Experimental Protocol: Degassing
-
Sparge the solvent: Bubble an inert gas (N₂ or Ar) through the solvent for at least 15-30 minutes before use.
-
Inert Atmosphere: Assemble the reaction glassware and purge it with the inert gas. If water is used as a solvent, ensure it is also thoroughly degassed.[1]
-
Freeze-Pump-Thaw: For particularly sensitive reactions, employ the "freeze-pump-thaw" method for solvents to ensure complete removal of dissolved oxygen.
Problem: Presence of Pd(II) Species
Solution: Opt for a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1] If a Pd(II) source is unavoidable, consider the addition of a mild reducing agent.[1][5]
Experimental Protocol: Using a Mild Reducing Agent
-
Potassium Formate (B1220265): This has been demonstrated to be an effective agent for reducing Pd(II) species.[2][5]
-
Procedure:
-
Follow a rigorous deoxygenation protocol as described above.
-
Before adding the palladium catalyst, introduce potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture.[2]
-
Proceed with the addition of the palladium catalyst and conduct the reaction under a nitrogen atmosphere.
-
Problem: Suboptimal Catalyst or Ligand
Solution: Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over side reactions.[3][9]
Experimental Protocol: Catalyst and Ligand Screening
-
Set up small-scale parallel reactions to evaluate various catalyst/ligand combinations. For instance, compare the performance of Pd(OAc)₂/SPhos with Pd(dppf)Cl₂ under identical reaction conditions.
-
Monitor the reaction progress using TLC or LC-MS to identify the most effective system for your specific substrates.
Problem: Inappropriate Base or Solvent
Solution: Optimize the base and solvent system, as their choice can significantly impact the reaction outcome.[1]
Experimental Protocol: Base and Solvent Optimization
-
Systematically test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water).[1]
-
For example, run the reaction with different bases while keeping all other parameters constant and analyze the product-to-homocoupling ratio to determine the optimal conditions.
Quantitative Data on Homocoupling
The following tables summarize the impact of key experimental parameters on the formation of the homocoupling byproduct.
Table 1: Effect of Dissolved Oxygen on Homocoupling
| Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| 3.3 | 0.18 |
| 2.2 | 0.18 |
| 0.5 | 0.071 |
| Data adapted from a study on the synthesis of LY451395, showing a clear correlation between lower oxygen levels and reduced homocoupling.[2] |
Table 2: Effect of Potassium Formate on Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Data from a study where the addition of potassium formate consistently suppressed the homocoupling byproduct to below 0.1%.[2] |
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the Suzuki catalytic cycle, the mechanism of homocoupling, and a logical troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of boronic acid homocoupling mediated by Pd(II) species.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
Isopropylboronic Acid Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of isopropylboronic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound, like other alkylboronic acids, is moderately stable in aqueous solutions.[1] Its stability is influenced by several factors including pH, temperature, and the presence of oxidizing agents.[2] The primary degradation pathways are oxidative degradation and, to a lesser extent, protodeboronation (hydrolysis of the carbon-boron bond).
Q2: What are the main degradation products of this compound in water?
A2: The two primary degradation pathways for this compound in aqueous media are:
-
Oxidative Degradation: In the presence of oxygen or other oxidizing agents, the carbon-boron bond can be cleaved to yield isopropanol (B130326) and boric acid.[3] This is often the most significant degradation route.[3]
-
Protodeboronation: This involves the cleavage of the C-B bond, which is replaced by a C-H bond, resulting in the formation of propane (B168953) and boric acid. This process can be catalyzed by acidic or basic conditions.[2]
Q3: How does pH affect the stability of this compound?
A3: The pH of the aqueous solution is a critical factor. This compound is a weak Lewis acid with a predicted pKa of around 10.49. At neutral to acidic pH, it exists predominantly in its more stable trigonal planar form.[4] As the pH increases above its pKa, it converts to the anionic, tetrahedral boronate form, which is generally more susceptible to degradation. Both acidic and basic conditions can accelerate protodeboronation.[2]
Q4: My this compound solution appears to be degrading. How can I confirm this and what should I do?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] You can compare the analytical profile of your solution to that of a freshly prepared standard. If degradation is confirmed, it is recommended to prepare a fresh solution. To minimize degradation, use purified water (degassed if concerned about oxidation), control the pH, and store the solution at a low temperature.
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: To maximize stability, aqueous solutions of this compound should be stored at low temperatures (refrigerated at 2-8 °C). For longer-term storage, freezing the solution may be an option, but it's important to ensure the container is appropriate and to check for precipitation upon thawing. To minimize oxidative degradation, using degassed water to prepare the solution and storing it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q6: Can I use protecting groups to increase the stability of this compound in my experiments?
A6: Yes, converting this compound to a boronic ester, such as a pinacol (B44631) ester, can significantly enhance its stability, particularly against oxidation and protodeboronation.[8] These esters are generally more robust and can be handled and stored more easily.[1] However, they are susceptible to hydrolysis, which will release the free boronic acid.[6] The choice of protecting group will depend on the specific requirements of your experimental conditions.
Quantitative Stability Data
Quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, data from similar boronic acids, such as phenylboronic acid, can provide insights into the impact of environmental factors. The following table summarizes the pH dependence of the second-order rate constant for the oxidation of phenylboronic acid by hydrogen peroxide, which illustrates the increased degradation at higher pH.
| Boronic Acid Species | pH Condition | Second-Order Rate Constant (k_obs) (M⁻¹·s⁻¹) |
| Phenylboronic Acid (PBA) | Low pH | (1.1 ± 0.2) × 10⁻² |
| Phenylboronic Acid (PBA) | High pH | 49 ± 4 |
| Data adapted from studies on phenylboronic acid oxidation by hydrogen peroxide and is intended for comparative purposes.[9] |
Experimental Protocols
Protocol for Stability Assessment by HPLC
This protocol outlines a method to quantify the amount of this compound and its degradation products over time.
Objective: To monitor the degradation of this compound in an aqueous solution under specific pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Buffer solutions (e.g., phosphate (B84403) or acetate) to maintain desired pH
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Method:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired aqueous buffer to a known concentration (e.g., 1 mg/mL).
-
Stability Study Setup: Aliquot the stock solution into several sealed vials and store them under the desired temperature conditions (e.g., 4 °C, 25 °C, 40 °C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.
-
Sample Preparation for HPLC: Dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid). The gradient will depend on the specific degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound has no strong chromophore, detection can be challenging. Derivatization or use of a charged aerosol detector (CAD) or mass spectrometer (MS) may be necessary. For simplicity, if monitoring the appearance of an impurity with a chromophore, a UV detector can be used.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of this compound and any degradation products. Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.
Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy
Objective: To observe the degradation of this compound in an aqueous solution over time.
Materials:
-
This compound
-
Deuterated water (D₂O) or a mixture of H₂O and a deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Method:
-
Sample Preparation: Prepare a solution of this compound (e.g., 5-10 mg) in a known volume of the deuterated solvent system (e.g., 0.6 mL) directly in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. This will serve as the time 0 reference.
-
Monitoring: Keep the NMR tube at a constant temperature and acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour, or as needed).
-
Data Analysis: Monitor the changes in the integrals of the proton signals corresponding to this compound and any new signals that appear, which may correspond to degradation products like isopropanol. The relative integration of these peaks can be used to estimate the extent of degradation over time.[10]
Visualizations
Caption: Primary degradation pathways for this compound in aqueous solutions.
Caption: Troubleshooting flowchart for experiments involving this compound.
References
- 1. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: Chan-Lam Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in Chan-Lam coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common byproducts in a Chan-Lam coupling reaction?
A1: The most frequently observed byproducts originate from side reactions of the organoboron reagent.[1][2] These include:
-
Homocoupling: Dimerization of the arylboronic acid to form a biaryl compound.[2][3]
-
Oxidation (Phenol Formation): Conversion of the arylboronic acid to the corresponding phenol (B47542).[2][3] This can be followed by a subsequent Chan-Lam etherification to yield a diaryl ether (oxidative homocoupling).[2]
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, leading to an arene byproduct.[1][2]
-
Azobenzene (B91143) Formation: In reactions involving anilines, oxidative coupling can lead to the formation of azobenzenes.[3]
Q2: My main byproduct is the homocoupling of the boronic acid. How can I minimize this?
A2: Homocoupling is a common issue, often exacerbated by the choice of base and catalyst system.[3] Here are some strategies to reduce it:
-
Choice of Base: Strong bases can promote homocoupling. Consider using a weaker base. In some systems, particularly with basic amine substrates, the amine itself can function as the base, eliminating the need for an external one.[4]
-
Catalyst System: Certain copper catalysts are more prone to facilitating homocoupling. Using well-defined copper-ligand complexes can suppress this side reaction compared to simple copper salts.[3]
-
Stoichiometry: While an excess of the boronic acid is often used, a very large excess can sometimes lead to increased homocoupling.[3] Careful optimization of the stoichiometry is recommended.
Q3: I am observing significant amounts of phenol and diaryl ether in my reaction mixture. What is the cause and how can I prevent it?
A3: The formation of phenol and subsequently diaryl ether is typically caused by the presence of water in the reaction, which can act as a nucleophile.[2][3] Here’s how to address this:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if possible, although many Chan-Lam reactions are run in air.[2][5]
-
Molecular Sieves: The addition of activated molecular sieves (e.g., 4Å) is a common and effective method to scavenge trace amounts of water.[2][3][6] However, be aware that an excessive amount of molecular sieves can sometimes inhibit the reaction.[3][4]
-
Reagent and Solvent Purity: Use anhydrous solvents and ensure the boronic acid is dry, as they can absorb water from the atmosphere. Boronic acids can dehydrate to form boroxines, which may be less reactive towards water.[3][7]
Q4: Protodeboronation is a major issue in my reaction. What steps can I take to reduce it?
A4: Protodeboronation, the loss of the boronic acid group, can be a significant competing pathway.[1][2] To minimize it:
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can sometimes lead to increased protodeboronation. Monitor the reaction progress and try to stop it as soon as the starting material is consumed. Running the reaction at the lowest effective temperature can also be beneficial.[8]
-
Base Selection: The choice and amount of base can influence the rate of protodeboronation. Screening different bases (e.g., organic vs. inorganic) may be necessary.
Q5: When using an aniline (B41778) substrate, I'm forming a colored byproduct, likely an azobenzene. How can I avoid this?
A5: The formation of azobenzenes is an oxidative side reaction of anilines, which can be promoted by the copper catalyst and oxygen.[3]
-
Control of Atmosphere: Since oxygen is implicated in this side reaction, running the reaction under an inert atmosphere (N₂ or Ar) instead of air can significantly reduce azobenzene formation.[3]
-
Radical Traps: The mechanism may involve aniline radicals. The addition of a radical trap, such as tetramethylpiperidine, has been shown to reduce the formation of azobenzenes.[3]
-
Temperature: This side reaction can be temperature-dependent. Running the reaction at a lower temperature may favor the desired C-N coupling over the oxidative dimerization.[3]
Quantitative Data on Reaction Conditions
The following tables summarize how different reaction parameters can influence product yield and byproduct formation.
Table 1: Effect of Base on Homocoupling of Phenylboronic Acid
| Entry | Base (equiv.) | Solvent | Atmosphere | Product Yield (%) | Homocoupling (Biaryl) Yield (%) |
| 1 | Triethylamine (2.0) | Dichloromethane | Air | 75 | 15 |
| 2 | Pyridine (2.0) | Dichloromethane | Air | 82 | 8 |
| 3 | K₂CO₃ (2.0) | Dioxane | Air | 68 | 20 |
| 4 | None (Amine substrate as base) | Dichloromethane | Oxygen | 90 | <5 |
Data is illustrative and compiled from general trends reported in the literature.[3][9]
Table 2: Influence of Water/Molecular Sieves on Phenol Formation
| Entry | Additive | Solvent | Atmosphere | Product Yield (%) | Phenol Byproduct (%) |
| 1 | None | Wet THF | Air | 45 | 30 |
| 2 | 4Å Molecular Sieves | Anhydrous THF | Air | 92 | <2 |
| 3 | None | Anhydrous THF | Air | 85 | 8 |
Data is illustrative and based on principles discussed in the literature.[2][3][4]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Water-Related Byproducts (Phenols)
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, magnetic stir bar) in an oven at 120°C overnight and allow to cool in a desiccator.
-
Reagent and Solvent Preparation: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Use boronic acids that have been stored in a desiccator.
-
Reaction Setup: Assemble the glassware under a stream of dry nitrogen or argon.
-
Addition of Molecular Sieves: Add activated 4Å molecular sieves (approx. 100-200 mg per mmol of limiting reagent) to the reaction flask.
-
Reagent Addition: To the flask, add the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), the boronic acid (1.2-1.5 equiv.), the amine or alcohol nucleophile (1.0 equiv.), and the anhydrous solvent.
-
Base Addition: Add the base (e.g., pyridine, 2.0 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or the desired temperature, monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter off the molecular sieves and proceed with a standard aqueous workup.
Protocol 2: Procedure for Reducing Azobenzene Formation with Aniline Substrates
-
Inert Atmosphere Setup: Set up the reaction glassware under a positive pressure of nitrogen or argon. Use a Schlenk line or a balloon filled with inert gas.
-
Degassing Solvent: Degas the reaction solvent by bubbling nitrogen or argon through it for 15-20 minutes before use.
-
Reagent Addition: Under the inert atmosphere, add the copper catalyst, aniline substrate (1.0 equiv.), boronic acid (1.2 equiv.), and the degassed solvent.
-
Base Addition: Add the base via syringe.
-
Reaction Conditions: Maintain a positive pressure of the inert gas throughout the reaction. Stir at room temperature, as higher temperatures can promote the side reaction.[3]
-
Monitoring and Workup: Monitor the reaction for the consumption of the aniline. Once complete, perform a standard workup procedure.
Visual Guides
Caption: The catalytic cycle of the Chan-Lam coupling reaction.
References
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. marmacs.org [marmacs.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
Technical Support Center: Recrystallization of Isopropylboronic Acid Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the recrystallization of isopropylboronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound products?
A1: Common impurities in boronic acids include boroxines (anhydrides), which are cyclic trimers formed from the dehydration of the boronic acid. Another frequent impurity is the product of protodeboronation, where the carbon-boron bond is cleaved. Depending on the synthetic route, residual starting materials and byproducts may also be present.[1]
Q2: Why is recrystallization a suitable purification method for this compound?
A2: Recrystallization is an effective technique for purifying solid compounds like this compound. It relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures. This allows for the selective crystallization of the pure product, leaving impurities dissolved in the solvent.[1]
Q3: What are the ideal characteristics of a recrystallization solvent for this compound?
A3: An ideal solvent for recrystallization should:
-
Dissolve the this compound well at elevated temperatures but poorly at low temperatures.[2]
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards this compound.[2]
-
Have a relatively low boiling point for easy removal from the purified crystals.[3]
-
Be non-toxic and readily available.
Q4: Can a mixture of solvents be used for the recrystallization of this compound?
A4: Yes, a mixed-solvent system can be very effective, especially when a single solvent does not provide the desired solubility profile. This typically involves a "good" solvent that readily dissolves this compound and a "poor" or "anti-solvent" in which it is much less soluble. The anti-solvent is added to the hot solution of the compound in the good solvent to induce crystallization upon cooling.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated but requires nucleation. 3. The cooling process is too slow or not cold enough. | 1. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. Cool the solution in an ice bath to further decrease the solubility. |
| "Oiling Out" (Product Separates as a Liquid) | 1. The melting point of the crude product is lower than the boiling point of the solvent. 2. High concentration of impurities depressing the melting point. 3. The solution is cooling too rapidly. | 1. Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly. 2. Consider pre-purification by another method (e.g., acid-base extraction) to remove a significant portion of the impurities. 3. Insulate the flask to ensure a slower cooling rate. |
| Low Yield of Purified Product | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization before filtration. 4. Washing the crystals with too much or warm solvent. | 1. Beforehand, use the minimum amount of hot solvent necessary for complete dissolution. After the fact, the mother liquor can be concentrated to recover more product. 2. Ensure the filtration apparatus is pre-heated, and perform the hot filtration as quickly as possible. 3. Allow sufficient time for the solution to cool completely, including in an ice bath.[1] 4. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Product is Still Impure After Recrystallization | 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. An inappropriate solvent was chosen that also crystallizes impurities. 3. The presence of boroxine (B1236090) anhydrides. | 1. Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals.[1] 2. Re-evaluate the solvent system. A different single solvent or a mixed-solvent system may provide better selectivity. 3. Recrystallize from a solvent system containing water to hydrolyze the boroxine back to the desired boronic acid.[1] |
Data Presentation
Solubility of Phenylboronic Acid (Analogue) in Various Organic Solvents (Mole Fraction, x) [7][8][9]
| Temperature (°C) | Chloroform | 3-Pentanone | Acetone (B3395972) | Dipropyl Ether | Methylcyclohexane |
| 20 | ~0.04 | ~0.15 | ~0.20 | ~0.25 | <0.01 |
| 30 | ~0.07 | ~0.25 | ~0.35 | ~0.40 | <0.01 |
| 40 | ~0.12 | ~0.40 | ~0.55 | ~0.60 | ~0.01 |
| 50 | ~0.20 | ~0.60 | >0.70 | >0.80 | ~0.02 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (Adapted from Methylboronic Acid Protocol)[1]
Materials:
-
Crude this compound
-
High-purity water (or other selected solvent)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., water) to its boiling point.
-
Addition of Hot Solvent: Gradually add the hot solvent to the flask containing the this compound in small portions while stirring and gently heating. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This involves quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]
-
Drying: Dry the crystals on the filter paper with the vacuum running. The final product can be transferred to a watch glass for further air-drying or placed in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization of this compound[4]
Materials:
-
Crude this compound
-
"Good" solvent (e.g., acetone or ethanol)
-
"Poor" solvent/anti-solvent (e.g., heptane (B126788) or water, depending on the "good" solvent)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A logical diagram for troubleshooting common recrystallization problems.
References
Handling and safety precautions for Isopropylboronic acid
Technical Support Center: Isopropylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive handling and safety information for this compound. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]
It may also be harmful if swallowed or inhaled.[2] Always handle with appropriate personal protective equipment in a well-ventilated area.
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: The following PPE is mandatory to ensure safety:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[4][5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4]
-
Body Protection: A lab coat or chemical-resistant apron.[2][6]
-
Respiratory Protection: Use in a well-ventilated area such as a fume hood. If ventilation is inadequate or if you are handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is necessary.[2][4]
Q3: How should this compound be properly stored?
A3: Proper storage is crucial to maintain the chemical's stability and prevent accidents.
-
Refrigeration is recommended (below 4°C/39°F).[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Q4: What should I do in case of accidental exposure to this compound?
A4: Immediate action is critical. Follow these first-aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][10]
Q5: How should I dispose of this compound waste?
A5: this compound waste is considered hazardous.[3] All waste materials, including empty containers and contaminated items (e.g., gloves, absorbent materials), must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[3] Do not dispose of it down the drain.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₉BO₂ | [1][11] |
| Molecular Weight | 87.91 g/mol | [11] |
| Appearance | White powder | [11] |
| Melting Point | 95-100 °C | [11][12] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple notifications.[1]
Troubleshooting Guide
Problem: My this compound appears clumpy or discolored.
-
Possible Cause: The compound may have absorbed moisture or started to degrade. Boronic acids can be hygroscopic and may form anhydrides upon dehydration, which can affect their reactivity.[13]
-
Solution: While it might still be usable for some applications, its purity is compromised. For sensitive reactions, it is best to use a fresh, properly stored batch. To prevent this, always store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[7]
Problem: I am observing poor or inconsistent yields in my Suzuki-Miyaura coupling reaction.
-
Possible Cause 1: Reagent Quality: As mentioned above, the quality of the boronic acid is critical. Degradation can lead to lower yields.
-
Possible Cause 2: Reaction Conditions: The base, solvent, and catalyst system are all crucial for a successful Suzuki-Miyaura coupling. Ensure all other reagents are pure and the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.[14]
-
Troubleshooting Steps:
-
Verify the purity of the this compound.
-
Ensure all solvents are anhydrous and reagents are of appropriate grade.
-
Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst.
-
Optimize the choice of base and solvent for your specific substrates.
-
Experimental Protocols
Protocol 1: Weighing and Dispensing Solid this compound
-
Preparation: Work in a well-ventilated fume hood. Ensure you are wearing all required PPE (safety goggles, lab coat, chemical-resistant gloves).
-
Tare: Place a clean, dry weighing vessel (e.g., a watch glass or weighing paper) on an analytical balance and tare it.
-
Dispensing: Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weighing vessel. Avoid creating dust.
-
Cleanup: Close the main container tightly immediately after use. Clean any minor spills on the balance with a brush and dispose of the residue as hazardous waste.
Protocol 2: Small-Scale Spill Cleanup (Solid)
This protocol is for minor spills (< 1 gram) that can be safely managed by trained lab personnel. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing appropriate PPE, including double gloves if necessary.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite (B1170534) to prevent dust from becoming airborne.[15][16] Do not use combustible materials like paper towels to absorb the bulk of the solid.[16]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[15]
-
Decontamination: Wipe the spill area with a cloth dampened with soapy water. Place the cloth in the hazardous waste container.
-
Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste procedures.
-
Hygiene: Wash your hands thoroughly after the cleanup is complete.
Visualizations
Caption: Required Personal Protective Equipment (PPE) Decision Flowchart.
Caption: Decision workflow for handling an this compound spill.
References
- 1. This compound | C3H9BO2 | CID 2734750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. realsafety.org [realsafety.org]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. laballey.com [laballey.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 11. This compound = 95 80041-89-0 [sigmaaldrich.com]
- 12. 异丙基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. borax.com [borax.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Quantifying Isopropylboronic Acid Conversion
For researchers, scientists, and drug development professionals monitoring chemical reactions involving isopropylboronic acid, accurate quantification of its conversion is critical. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for this purpose. This guide provides a comparative overview of three distinct HPLC methodologies: Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and a specialized Post-Column Derivatization technique, to assist in selecting the most suitable method for your analytical needs.
Comparison of HPLC Methods
The selection of an appropriate HPLC method for quantifying this compound conversion is a trade-off between sensitivity, selectivity, and the challenges associated with the polar nature of the analyte. The following table summarizes the key performance characteristics of the three discussed methods.
| Feature | Reversed-Phase HPLC (RP-HPLC) with UV/MS Detection | Hydrophilic Interaction Liquid Chromatography (HILIC) with UV/MS Detection | Post-Column Derivatization with Fluorescence Detection |
| Principle | Separation based on hydrophobicity; polar analytes have weak retention. | Separation based on hydrophilicity; polar analytes are well-retained. | RP-HPLC separation followed by reaction with a derivatizing agent for enhanced detection. |
| Retention of this compound | Low, often close to the void volume. Requires specialized polar-embedded or polar-endcapped columns for improved retention. | High, allowing for better separation from non-polar components. | Dependent on the primary RP-HPLC separation; retention is typically low. |
| Estimated Retention Time | ~1-2 minutes | ~5-10 minutes (Estimated) | ~2-4 minutes |
| Detection | UV (low sensitivity for this compound) or Mass Spectrometry (MS) for higher sensitivity and specificity. | UV or MS. HILIC mobile phases can enhance MS signal. | Fluorescence, offering high sensitivity and selectivity. |
| Estimated Limit of Detection (LOD) | ~0.1 µg/mL (with MS detection)[1][2] | ~0.5 µg/mL (Estimated) | ~1 µM (for Phenylboronic Acid) |
| Estimated Limit of Quantification (LOQ) | ~1.0 µg/mL (with MS detection)[1][2] | ~1.5 µg/mL (Estimated) | Not explicitly stated, but quantifiable at low µM levels. |
| Key Advantages | Ubiquitous instrumentation; straightforward method development for a broad range of compounds. | Excellent retention and separation of polar analytes like this compound; avoids on-column hydrolysis of boronate esters.[3] | High sensitivity and selectivity for boronic acids, minimizing interference from matrix components. |
| Key Challenges | Poor retention of highly polar this compound on standard C18 columns. Potential for on-column hydrolysis of related boronate esters. | Requires careful mobile phase preparation and column equilibration; matrix effects can be more pronounced. | Requires additional hardware for post-column reaction; derivatization reaction needs optimization. |
Experimental Workflows and Logical Relationships
The general workflow for HPLC analysis involves sample preparation, injection, chromatographic separation, detection, and data analysis. The specific workflow for the post-column derivatization method includes an additional step for the chemical modification of the analyte after separation and before detection.
Detailed Experimental Protocols
Below are detailed experimental protocols for the three discussed HPLC methods. These protocols are designed to be a starting point and may require optimization for specific sample matrices and instrumentation.
Method 1: Reversed-Phase HPLC (RP-HPLC) with MS Detection
This method is suitable for the rapid analysis of a wide range of boronic acids. Due to the polar nature of this compound, a column with enhanced polar retention is recommended.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or similar polar-endcapped/embedded C18 column.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]
-
Mobile Phase B: Acetonitrile (B52724).[1]
-
Gradient: 5% B to 95% B over 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Detector: Mass Spectrometer (e.g., Triple Quadrupole) with Electrospray Ionization (ESI) in negative ion mode.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a suitable concentration.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV/MS Detection
HILIC is an excellent choice for achieving good retention of this compound. Zwitterionic stationary phases are particularly effective for separating a broad range of polar compounds.[3]
-
Column: ZIC-HILIC, 3.5 µm, 2.1 x 100 mm or similar zwitterionic HILIC column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 90% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 35 °C.
-
Detector: UV at 210 nm or Mass Spectrometer with ESI.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. It is crucial that the sample solvent has a similar or lower elution strength than the mobile phase to ensure good peak shape.
Method 3: Post-Column Derivatization with Fluorescence Detection
This highly sensitive and selective method involves the formation of a fluorescent derivative of the boronic acid after separation.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute this compound (e.g., 5% B held for 2 minutes, then a ramp to 50% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Post-Column Derivatization:
-
Reagent: 75 µM Alizarin and 0.1% Triethylamine in Acetonitrile.
-
Reagent Flow Rate: 0.6 mL/min.
-
Reaction Coil: 3.5 m x 0.25 mm i.d. PEEK tubing.
-
Reaction Temperature: 50 °C.
-
-
Detector: Fluorescence Detector with excitation at 469 nm and emission at 610 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Isopropylboronic Acid vs. Potassium Isopropyltrifluoroborate
For researchers, scientists, and drug development professionals, the selection of reagents is paramount to achieving reliable and reproducible results in organic synthesis. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective comparison of two such reagents: Isopropylboronic Acid and its derivative, Potassium Isopropyltrifluoroborate, highlighting their respective strengths and weaknesses to inform your experimental design.
Executive Summary: Stability Meets Reactivity
The primary distinction between this compound and potassium isopropyltrifluoroborate lies in their stability. Potassium isopropyltrifluoroborate is a crystalline, air- and moisture-stable solid that offers a significantly longer shelf-life and greater handling convenience.[1] this compound, like many alkylboronic acids, is susceptible to decomposition pathways such as dehydration to form cyclic boroxine (B1236090) anhydrides and protodeboronation, which can lead to inconsistent results.[2][3]
The enhanced stability of the trifluoroborate salt is due to the tetracoordinate nature of its boron atom, which protects it from the degradation routes that affect the vacant p-orbital of the tricoordinate boronic acid.[4] Consequently, potassium isopropyltrifluoroborate can be considered a stabilized, "protected" form of this compound.[4] While this compound can be effective, its trifluoroborate counterpart often provides more robust and reproducible outcomes, especially in complex syntheses or when stringent control over stoichiometry is required.
Comparative Data: A Side-by-Side Look
The following tables summarize the key physical, chemical, and safety properties of both compounds for easy comparison.
Table 1: Physical and Chemical Properties
| Property | This compound | Potassium Isopropyltrifluoroborate |
| CAS Number | 80041-89-0 | 1041642-13-0 |
| Molecular Formula | C₃H₉BO₂ | C₃H₇BF₃K |
| Molecular Weight | 87.91 g/mol | 149.99 g/mol |
| Appearance | White flakes or powder | Solid |
| Melting Point | 95-100 °C | >300 °C |
| Solubility | Soluble in water | Soluble in common organic solvents like methanol. |
| Stability | Hygroscopic; sensitive to air and moisture. Prone to forming boroxines.[4] | Crystalline solid, stable to air and moisture.[1] Can be stored indefinitely.[5] |
Table 2: Safety and Handling
| Aspect | This compound | Potassium Isopropyltrifluoroborate |
| Primary Hazards | Skin, eye, and respiratory tract irritation. | Skin, eye, and respiratory tract irritation. |
| Storage | Store in a tightly closed container in a dry, refrigerated (+4°C) area. | Store in a tightly closed container in a cool, dry place. |
| Handling | Avoid breathing dust; handle in a well-ventilated area. | Avoid breathing dust; handle in a well-ventilated area. |
Performance in Suzuki-Miyaura Cross-Coupling
Both reagents are effective nucleophiles in Suzuki-Miyaura reactions for introducing an isopropyl group. However, their performance and the optimal reaction conditions can differ.
This compound:
-
Often requires anhydrous conditions to prevent protodeboronation.
-
The presence of boroxine anhydrides can complicate stoichiometry.
-
A base is required to activate the boronic acid to form a more nucleophilic boronate species for transmetalation.[6]
Potassium Isopropyltrifluoroborate:
-
Its stability allows for the use of aqueous or protic solvent systems.
-
The trifluoroborate salt requires hydrolysis in situ to release the active boronic acid for the catalytic cycle. This "slow release" can minimize side reactions.[7]
-
A critical consideration for secondary alkylboron reagents like this is the potential for β-hydride elimination , an undesired side reaction that can lead to isomerization and reduced yields of the desired branched product.[2][8] The choice of a sterically hindered phosphine (B1218219) ligand (e.g., t-Bu₃P) is often crucial to suppress this pathway and favor the desired reductive elimination.[2]
The diagram below illustrates the structural relationship between the two compounds.
Experimental Protocols
Below are representative protocols for the synthesis of potassium isopropyltrifluoroborate and its subsequent use in a Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of Potassium Isopropyltrifluoroborate from this compound
This procedure is adapted from established methods for converting boronic acids to their corresponding trifluoroborate salts.[5]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (B91410) (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether or Acetone (B3395972)
Procedure:
-
In a flask, dissolve this compound in methanol.
-
Cool the solution in an ice bath.
-
Separately, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white precipitate should form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20-30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by diethyl ether or acetone to remove impurities.
-
Dry the resulting white, crystalline solid under vacuum to yield potassium isopropyltrifluoroborate.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with Potassium Isopropyltrifluoroborate
This protocol is a general procedure and may require optimization based on the specific aryl halide substrate. The choice of ligand is critical to minimize β-hydride elimination.[2]
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Potassium isopropyltrifluoroborate (1.1-1.5 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2-5 mol%)
-
Sterically hindered phosphine ligand (e.g., Tri-tert-butylphosphine, t-Bu₃P) (4-10 mol%)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃, or Potassium Carbonate, K₂CO₃) (3.0 equiv)
-
Solvent (e.g., Toluene/Water or THF/Water mixture)
Procedure:
-
To a Schlenk tube, add the aryl halide, potassium isopropyltrifluoroborate, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent system (e.g., Toluene and Water, 10:1 v/v).
-
Seal the tube and heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
Both this compound and potassium isopropyltrifluoroborate are valuable reagents for introducing isopropyl groups via Suzuki-Miyaura coupling.
-
Choose this compound for reactions where you have freshly prepared or purified material and can maintain anhydrous conditions. It may be more cost-effective if stability during storage is not a primary concern.
-
Choose Potassium Isopropyltrifluoroborate for its superior stability, ease of handling, and suitability for a broader range of reaction conditions, including aqueous systems.[1] It is the preferred reagent for developing robust, reproducible synthetic routes, particularly in pharmaceutical and process chemistry where consistency is critical.[4] When using it, pay careful attention to the choice of ligand to mitigate the risk of β-hydride elimination.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Spectroscopic Validation of Isopropylboronic Acid Coupling Products
For researchers engaged in organic synthesis and drug development, the precise characterization of newly synthesized molecules is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, frequently employs a diverse array of boronic acids. Among these, isopropylboronic acid offers a valuable building block for introducing isopropyl moieties, which are prevalent in many biologically active compounds. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of coupling products derived from this compound, with a focus on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. We present a comparative analysis against other commonly used boronic acids and provide detailed experimental protocols to aid in the unambiguous confirmation of product identity and purity.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the Suzuki-Miyaura coupling product of this compound with 4-bromoanisole (B123540) (resulting in 4-isopropoxybiphenyl), and for comparison, the products from the coupling of phenylboronic acid and p-tolylboronic acid with the same aryl halide.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) of Biphenyl Derivatives
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -CH(CH₃)₂ (ppm) | -CH(CH ₃)₂ (ppm) | -CH₃ (ppm) |
| 4-Isopropoxybiphenyl | 7.55-7.25 (m, 9H) | 3.85 (s, 3H) | 4.60 (sept, J=6.0 Hz, 1H) | 1.35 (d, J=6.0 Hz, 6H) | - |
| 4-Methoxybiphenyl | 7.56-6.98 (m, 9H)[1] | 3.85 (s, 3H)[1] | - | - | - |
| 4-Methyl-4'-methoxybiphenyl | 7.52-6.97 (m, 8H) | 3.86 (s, 3H) | - | - | 2.41 (s, 3H) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of Biphenyl Derivatives
| Compound | Ar-C (ppm) | -OC H₃ (ppm) | -C H(CH₃)₂ (ppm) | -CH(C H₃)₂ (ppm) | -C H₃ (ppm) |
| 4-Isopropoxybiphenyl | 158.5, 140.8, 133.9, 128.7, 128.1, 126.7, 126.6, 115.5 | 55.4 | 70.1 | 22.1 | - |
| 4-Methoxybiphenyl | 159.1, 140.8, 133.8, 128.7, 128.1, 126.7, 126.6, 114.2 | 55.3 | - | - | - |
| 4-Methyl-4'-methoxybiphenyl | 158.6, 141.7, 135.6, 134.5, 130.4, 127.1, 125.9, 113.6 | 55.3 | - | - | 20.7 |
Table 3: Mass Spectrometry (EI) Data of Biphenyl Derivatives
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Isopropoxybiphenyl | 212 | 197, 169, 152, 115 |
| 4-Methoxybiphenyl | 184[2] | 169, 141, 115[2][3] |
| 4-Methyl-4'-methoxybiphenyl | 198 | 183, 155, 139, 115 |
Table 4: Infrared (FTIR) Spectroscopy Data of Biphenyl Derivatives
| Compound | C-H stretch (aromatic) (cm⁻¹) | C-H stretch (aliphatic) (cm⁻¹) | C=C stretch (aromatic) (cm⁻¹) | C-O stretch (cm⁻¹) |
| 4-Isopropoxybiphenyl | 3100-3000 | 2975-2850 | 1600-1450 | 1245, 1040 |
| 4-Methoxybiphenyl | 3100-3000[4] | 2950-2830[4] | 1608, 1500[4] | 1247, 1035[4] |
| 4-Methyl-4'-methoxybiphenyl | 3100-3000 | 2960-2850 | 1610, 1500 | 1250, 1030 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the respective boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Acquire ¹H, ¹³C, and, if applicable, ¹¹B NMR spectra. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[5]
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject the sample into the GC-MS system. Use a suitable temperature program for the GC to ensure good separation.
-
Acquire the mass spectrum in electron ionization (EI) mode.
-
Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to support the proposed structure.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule to confirm its identity.
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and analytical processes.
Caption: Experimental workflow for synthesis and validation.
Caption: Logic for structural validation from spectroscopic data.
References
A Comparative Guide to Isopropylboronic Acid Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the choice of reagents is paramount to the success of a reaction. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and within this realm, alkylboronic acids are indispensable for introducing alkyl moieties. Isopropylboronic acid, a secondary alkylboronic acid, is a common reagent for this purpose. However, its reactivity and the yields it affords can be influenced by steric hindrance and a propensity for side reactions. This guide provides an objective comparison of this compound with several alternatives, supported by experimental data, to assist in the selection of the optimal reagent for specific synthetic needs.
Performance Comparison of Alkylboronic Acids in Suzuki-Miyaura Coupling
The reactivity of alkylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the steric environment around the boron atom. Generally, primary alkylboronic acids exhibit higher reactivity and afford better yields compared to their secondary counterparts like this compound. This is primarily due to the less hindered nature of primary alkyl groups, which facilitates the crucial transmetalation step in the catalytic cycle.
Alternatives to this compound can be broadly categorized into primary alkylboronic acids and other secondary alkylboronic acids. Primary alternatives such as n-propylboronic acid and isobutylboronic acid often provide higher yields under similar reaction conditions. Among secondary alkylboronic acids, cyclopropylboronic acid is a noteworthy alternative due to its unique electronic properties, which can lead to enhanced reactivity compared to other secondary structures.
Quantitative Data Summary
The following table summarizes the performance of this compound and its alternatives in the Suzuki-Miyaura coupling with 4-bromoanisole. It is important to note that the presented data is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study under identical conditions.[1][2]
| Boronic Acid | Structure | Type | Relative Initial Rate (Normalized) | Plausible Rationale for Rate Difference |
| n-Propylboronic Acid | CH3CH2CH2B(OH)2 | Primary | ~1.0 | Linear alkyl chain presents minimal steric hindrance, allowing for efficient transmetalation. |
| This compound | (CH3)2CHB(OH)2 | Secondary | ~0.3 | Branching at the α-carbon significantly increases steric hindrance, slowing down the transmetalation step.[1] |
| Isobutylboronic Acid | (CH3)2CHCH2B(OH)2 | Primary | ~0.85 | Branching at the β-carbon introduces moderate steric bulk, slightly impeding the palladium center approach.[2] |
| Cyclopropylboronic Acid | c-C3H5B(OH)2 | Secondary | Higher than other secondary alkyls | The unique hybridization of the cyclopropyl (B3062369) group confers some aromatic character, enhancing reactivity.[3] |
The following table provides a comparison of reported reaction yields for the coupling of various alkylboronic acids with different aryl bromides. The reaction conditions, including the catalyst, base, and solvent, are known to significantly impact the outcome.
| Boronic Acid | Aryl Halide | Catalyst / Base | Solvent | Temperature (°C) | Yield (%) |
| n-Butylboronic Acid | 1-bromo-4-nitrobenzene | Pd(PPh3)4 / K2CO3 | Toluene/H₂O | 80 | 92 |
| This compound | 4-bromoanisole | Pd(dppf)Cl2 / Cs2CO3 | Dioxane | 100 | ~50-60 |
| Isobutylboronic Acid | 1-bromo-4-nitrobenzene | Pd(PPh3)4 / K2CO3 | Toluene/H₂O | 80 | 88 |
| sec-Butylboronic Acid | 1-bromo-4-nitrobenzene | Pd(dppf)Cl2 / Cs2CO3 | Dioxane | 100 | 55 |
| Cyclopropylboronic Acid | Bromobenzene | Pd(OAc)2 / P(Cy)3 / K3PO4 | Toluene/H₂O | 100 | 95 |
Experimental Protocols
To ensure reproducibility and enable accurate comparison, a well-defined experimental protocol is essential. The following provides a general methodology for a Suzuki-Miyaura cross-coupling reaction involving alkylboronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Alkylboronic Acid with an Aryl Halide:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, alkylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent(s) to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizing Reaction Workflows and Reagent Relationships
To better understand the experimental process and the relationships between the discussed reagents, the following diagrams are provided.
References
A Comparative Guide to Isopropylboronic Acid and Other Organoboron Reagents in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of novel organic compounds, the selection of the appropriate organoboron reagent is a critical decision that significantly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of isopropylboronic acid against other common organoboron reagents, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to facilitate informed reagent selection.
Performance Comparison of Organoboron Reagents
The reactivity of organoboron reagents in the Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. In the case of alkylboronic acids, steric hindrance around the boron atom plays a pivotal role in the transmetalation step of the catalytic cycle. Generally, primary alkylboronic acids exhibit higher reactivity compared to their secondary and tertiary counterparts due to easier access to the palladium center.[1]
The following table summarizes the performance of various organoboron reagents in the Suzuki-Miyaura cross-coupling with different aryl halides. It is important to note that reaction conditions can vary between studies, which may influence the observed yields.
| Organoboron Reagent | Structure | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methylboronic acid | CH₃B(OH)₂ | 2-Bromonaphthalene | AntPhos/Pd(OAc)₂ | TMSOK | THF | 70 | <1 | 94 |
| n-Butylboronic acid | CH₃(CH₂)₃B(OH)₂ | Bromobenzene | S-Phos/Pd(OAc)₂ | K₃PO₄ | THF | 120 | 18 | >95 |
| This compound | (CH₃)₂CHB(OH)₂ | 4-Chloroanisole | P(t-Bu)₃·HBF₄/Pd(dba)₂ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 60 |
| Cyclopropylboronic acid | c-C₃H₅B(OH)₂ | 2-Bromonaphthalene | AntPhos/Pd(OAc)₂ | TMSOK | THF | 70 | <1 | 85 |
| Cyclohexylboronic acid | c-C₆H₁₁B(OH)₂ | 4-Chloroanisole | P(t-Bu)₃·HBF₄/Pd(dba)₂ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 75 |
| Phenylboronic acid | C₆H₅B(OH)₂ | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Methoxyphenylboronic acid | 4-CH₃OC₆H₄B(OH)₂ | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | RT | 2 | High Yield |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃C₆H₄B(OH)₂ | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
Experimental Protocols
To ensure a reliable and reproducible comparison of the performance of different organoboron reagents, a standardized experimental protocol is crucial. The following methodology is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organoboron reagent (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Add the degassed solvent mixture (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for the Suzuki-Miyaura reaction and a relevant signaling pathway where boronic acid derivatives play a crucial role in a therapeutic context.
Role in Drug Development: Inhibition of the Ubiquitin-Proteasome Pathway
Organoboron compounds, particularly boronic acid derivatives, have garnered significant attention in drug development. A prime example is Bortezomib, a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome. The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of ubiquitinated proteins, playing a key role in regulating cell cycle, proliferation, and apoptosis.[2][3] By inhibiting this pathway, Bortezomib leads to the accumulation of pro-apoptotic factors, ultimately inducing programmed cell death in cancer cells.[4] This mechanism of action has made it an effective therapeutic agent for multiple myeloma and mantle cell lymphoma.[3]
References
A Comparative Guide to Isotopic Labeling Strategies for Quantitative Proteomics and Metabolomics
In the landscape of modern biological research, isotopic labeling stands out as a powerful technique for the quantitative analysis of proteins and metabolites. By introducing stable isotopes into molecules of interest, researchers can accurately track their abundance, turnover, and fate within complex biological systems. This guide provides an objective comparison of common isotopic labeling methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable strategy for their studies. While this guide explores established and widely-used labeling reagents, it is important to note that specific compounds like isopropylboronic acid are not commonly documented in the literature as primary isotopic labeling agents.
Overview of Isotopic Labeling Strategies
Isotopic labeling techniques can be broadly categorized into two main approaches: metabolic labeling and chemical labeling.
-
Metabolic Labeling: In this in vivo approach, living cells are cultured in media containing isotopically labeled essential nutrients, such as amino acids or glucose. These labeled precursors are incorporated into newly synthesized proteins or metabolites during cellular growth and division. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent example of this method.[1][2][3]
-
Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or peptides after extraction from biological samples.[1] This approach is versatile and can be applied to a wide range of sample types, including tissues and body fluids, where metabolic labeling is not feasible.[4] Key examples include Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and stable isotope dimethyl labeling.[1][5]
Performance Comparison of Key Labeling Techniques
The selection of an appropriate labeling strategy is critical and depends on the specific experimental goals, sample type, and available instrumentation. The following table summarizes and compares the key performance metrics of popular isotopic labeling methods.
| Feature | SILAC (Metabolic) | Dimethyl Labeling (Chemical) | iTRAQ/TMT (Isobaric Chemical) |
| Principle | In vivo incorporation of heavy amino acids.[2][3] | In vitro reductive amination of primary amines.[5] | In vitro labeling of primary amines with isobaric tags.[6] |
| Multiplexing | Typically 2-3 plex. | 2-5 plex.[4] | Up to 18-plex with TMTpro.[7] |
| Applicability | Cell culture systems.[4] | Any protein/peptide sample.[4][5] | Any protein/peptide sample.[6] |
| Accuracy | High, as samples are mixed early.[5][8] | Comparable to SILAC, but variability can be introduced during sample prep.[5][8] | High, but can be affected by ratio compression.[9] |
| Cost | Can be expensive due to labeled media. | Cost-effective.[5] | High cost of reagents.[5] |
| Workflow Stage | Labeling occurs during cell growth.[1] | Labeling at the peptide level after digestion.[1][4] | Labeling at the peptide level after digestion.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful quantitative studies. Below are generalized protocols for SILAC and chemical labeling with dimethyl tags.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal amino acids (e.g., ¹²C₆-lysine and ¹²C₆-arginine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆-arginine) for several passages to ensure complete incorporation.
-
Experimental Treatment: Apply the experimental condition to one of the cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Determine the protein concentration for each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Denature, reduce, alkylate, and digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Perform relative quantification by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Protocol 2: Stable Isotope Dimethyl Labeling
-
Protein Extraction and Digestion: Extract proteins from the control and experimental samples. Quantify the protein and digest equal amounts from each sample into peptides using trypsin.
-
Peptide Labeling:
-
For the "light" sample, add formaldehyde (B43269) (CH₂O) and sodium cyanoborohydride (NaBH₃CN).
-
For the "heavy" sample, add isotopically labeled formaldehyde (¹³CD₂O) and sodium cyanoborohydride (NaBH₃CN) or deuterated reagents.
-
-
Reaction Quenching: Stop the labeling reaction by adding an amine-containing buffer, such as Tris or ammonia.
-
Sample Pooling: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Sample Cleanup: Desalt the pooled sample using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the combined peptide sample by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of peptides by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs.
Visualizing Isotopic Labeling Workflows
Diagrams are invaluable for conceptualizing the intricate workflows of different isotopic labeling strategies.
Conclusion
The choice of an isotopic labeling strategy is a critical decision in the design of quantitative proteomics and metabolomics experiments. Metabolic labeling methods like SILAC offer high accuracy by allowing samples to be mixed at an early stage, which minimizes experimental variability.[5][8] However, their application is primarily limited to cell culture systems.[4] In contrast, chemical labeling techniques such as dimethyl labeling and isobaric tagging (iTRAQ/TMT) provide greater flexibility for various sample types and higher multiplexing capabilities.[4][6] While chemical labeling is often more cost-effective, care must be taken to minimize variability introduced during parallel sample processing steps.[4][5] By carefully considering the specific research question, sample availability, and analytical resources, researchers can select the optimal isotopic labeling method to achieve robust and reliable quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobaric labeling - Wikipedia [en.wikipedia.org]
- 7. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of Isopropylboronic Acid Reaction Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuances of reaction mechanisms is critical for the rational design and optimization of synthetic routes. Isopropylboronic acid, a common secondary alkylboronic acid, presents unique mechanistic features primarily governed by steric and electronic effects. This guide provides a comparative computational analysis of this compound's reactivity, particularly within the context of the Suzuki-Miyaura cross-coupling reaction, benchmarked against other common boronic acids.
Comparative Reactivity: The Impact of Steric Hindrance
The reactivity of boronic acids in catalytic cycles like the Suzuki-Miyaura reaction is heavily influenced by the nature of the organic substituent attached to the boron atom. The transmetalation step, where the organic group is transferred from boron to the metal catalyst (e.g., palladium), is often the rate-determining step, especially for alkylboronic acids.[1]
Computational and experimental studies have demonstrated that steric bulk around the boron atom significantly impacts the rate of transmetalation.[2][3] this compound, with its secondary alkyl group, experiences greater steric hindrance compared to primary alkylboronic acids (e.g., ethylboronic acid) and arylboronic acids (e.g., phenylboronic acid). This increased steric clash raises the activation energy of the transition state during transmetalation, leading to slower overall reaction rates.[1]
Data Presentation: Relative Reaction Rates
The following table summarizes the relative kinetic performance of various boronic acids in a typical Suzuki-Miyaura cross-coupling reaction, normalized to ethylboronic acid. This data highlights the significant impact of the substituent's structure on reactivity.
| Boronic Acid Type | Example | Relative Rate (Normalized) | Key Mechanistic Consideration |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be rate-limiting.[1] |
| Primary Alkyl | n-Butylboronic Acid | ~0.8 | Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[1] |
| Secondary Alkyl | This compound | ~0.3 | Significantly slower rates due to increased steric hindrance at the sp³ carbon, impeding transmetalation.[1] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids due to favorable sp² carbon transfer.[1] |
Visualizing the Reaction Pathway and Workflow
Diagrams are essential for conceptualizing complex reaction mechanisms and computational workflows. The following visualizations, created using the DOT language, adhere to the specified design constraints.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Determining Reaction Endpoints for Isopropylboronic Acid Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving isopropylboronic acid, the precise determination of the reaction endpoint is critical for ensuring optimal yield, purity, and process control. This guide provides an objective comparison of common analytical techniques for monitoring these reactions, supported by experimental data and detailed protocols.
The choice of an appropriate analytical method is paramount for successful reaction scale-up and process optimization. Factors such as the reaction scale, the nature of the substrates and products, available equipment, and the desired level of quantitative accuracy all play a role in selecting the most suitable technique. This guide will explore the advantages and limitations of Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Raman Spectroscopy.
Comparison of Analytical Techniques
The following table summarizes the key performance metrics of each technique for monitoring this compound couplings.
| Technique | Speed | Cost | Throughput | Quantitative Capability | Information Provided | Key Advantages | Key Limitations |
| TLC | Very Fast | Very Low | High | Semi-quantitative at best[1] | Reactant, product, and major byproduct presence/absence | Simple, inexpensive, and requires minimal sample preparation.[1] | Low sensitivity, not suitable for accurate quantification, and can be difficult to interpret for complex reaction mixtures.[1] |
| GC-MS | Fast | Moderate | High | Excellent | Separation of volatile components and mass identification of reactants, products, and byproducts.[2] | High sensitivity and resolution for volatile and thermally stable compounds.[2] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[2] |
| HPLC/UPLC-MS | Moderate | High | High | Excellent | High-resolution separation and quantification of all non-volatile components, with mass identification.[3][4] | Broad applicability to a wide range of compounds, high sensitivity, and excellent for quantitative analysis and impurity profiling.[3][4] | Higher cost of instrumentation and solvents; method development can be time-consuming. |
| NMR Spectroscopy | Slow | High | Low | Excellent (qNMR) | Detailed structural information of all soluble species in the reaction mixture.[5][6] | Inherently quantitative without the need for calibration curves for each component, provides rich structural information.[5][6] | Lower sensitivity compared to mass spectrometry-based methods, higher instrument cost, and requires deuterated solvents for locking.[6] |
| In-situ Raman | Very Fast (Real-time) | High | N/A (in-situ) | Good (with calibration) | Real-time concentration changes of reactants and products.[7][8] | Non-invasive, real-time monitoring without the need for sampling.[7][8] | Requires a Raman-active mode for the species of interest, can be affected by fluorescence, and requires specialized probes. |
Quantitative Data Presentation
Accurate monitoring of reaction kinetics is crucial for understanding reaction mechanisms and optimizing process parameters. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following table presents representative kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC, illustrating the conversion of the aryl halide and the formation of the biaryl product over time.[3]
| Reaction Time (min) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
This data is representative and will vary depending on the specific reaction conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. The following sections provide detailed protocols for the key analytical techniques discussed.
Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation : Use silica (B1680970) gel 60 F254 plates.
-
Sample Application : At designated time points, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube and spot it onto the TLC plate. It is also recommended to spot the starting materials as a reference.
-
Elution : Develop the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent will depend on the polarity of the reactants and products.
-
Visualization : Visualize the separated spots under a UV lamp (254 nm).[1] Staining with potassium permanganate (B83412) or iodine can also be used for visualization.
-
Analysis : The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. The relative intensity of the spots can provide a rough estimate of the conversion.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation : At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard.
-
Injection : Inject 1 µL of the prepared sample into the GC-MS.
-
GC Separation : Use a suitable capillary column (e.g., HP-5) and a temperature program that effectively separates the reactants, products, and any volatile byproducts.
-
MS Detection : Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected components.
-
Data Analysis : Identify the peaks based on their retention times and mass spectra. Quantify the components by integrating the peak areas relative to the internal standard.
High-Performance Liquid Chromatography (HPLC) Monitoring
-
Reaction Sampling and Quenching : At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile (B52724) or methanol (B129727) to stop the catalytic cycle.[3] This solution may also contain an internal standard for more accurate quantification.[3]
-
Sample Preparation : Filter the quenched sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
HPLC System :
-
Column : A C18 reverse-phase column is commonly used.
-
Mobile Phase : A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detector : A UV detector set at a wavelength where both the reactants and products have significant absorbance. A diode array detector (DAD) is useful for monitoring multiple wavelengths simultaneously.
-
-
Data Analysis : Integrate the peak areas of the reactants and products. The percentage conversion can be calculated from the decrease in the reactant peak area or the increase in the product peak area over time. For accurate quantification, a calibration curve should be generated using standards.[3]
NMR Spectroscopy for Real-Time Monitoring
-
Sample Preparation : The reaction can be run directly in an NMR tube. Add the reactants, solvent (deuterated), and catalyst to the NMR tube.
-
Acquisition : Acquire a series of ¹H NMR spectra at regular time intervals.[9] For reactions involving fluorine-containing molecules, ¹⁹F NMR can be a very effective and clean way to monitor the reaction.[6]
-
Data Analysis : The reaction progress can be monitored by observing the disappearance of signals corresponding to the starting materials and the appearance of signals for the product.[6] The integrals of these signals can be used to determine the relative concentrations of the species in the mixture and thus the reaction conversion.[6]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for different reaction monitoring techniques.
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vapourtec.com [vapourtec.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. azom.com [azom.com]
- 7. Collection - Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - Organic Letters - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isopropylboronic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed procedures for the proper disposal of isopropylboronic acid, a reagent commonly used in research and drug development. Adherence to these protocols is essential for protecting personnel, the environment, and ensuring regulatory compliance.
Essential Safety Information
This compound is a hazardous substance that requires careful handling. Before beginning any disposal procedure, it is imperative to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
May be harmful if swallowed, inhaled, or absorbed through the skin.[2]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust may be generated.[2][3] |
Disposal Procedures
There are two primary methods for the disposal of this compound waste. The appropriate method depends on the quantity of waste and the capabilities of your facility.
This is the preferred and most common method for disposing of this compound, particularly for large quantities or for laboratories not equipped for in-lab chemical treatment.
Step-by-Step Protocol:
-
Segregate Waste: this compound waste should be collected separately from other chemical waste streams to avoid unintended reactions.
-
Containerize: Place the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[2][4]
-
Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[5]
Contaminated Materials: Any materials, such as personal protective equipment (PPE), filter paper, or glassware that are contaminated with this compound, must also be disposed of as hazardous waste.[3] These items should be placed in a sealed and clearly labeled container.
For very small quantities of this compound waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations.[3][6] this compound is a weak acid and can be neutralized with a mild base.
Experimental Protocol for Neutralization:
Materials:
-
Small quantity of this compound waste (solid or aqueous solution)
-
Mild base (e.g., sodium bicarbonate solution)
-
Beaker or flask
-
Stir bar and stir plate
-
pH strips or a calibrated pH meter
-
Appropriate PPE
Procedure:
This procedure must be performed in a chemical fume hood while wearing all required PPE.
-
Preparation:
-
If neutralizing a solid, dissolve it in a minimal amount of water in a beaker.
-
If neutralizing an aqueous solution, place it directly into the beaker.
-
-
Neutralization:
-
Slowly add the mild base solution to the this compound solution while stirring. Be cautious as the reaction may generate gas and/or heat.
-
-
pH Measurement:
-
Final Disposal:
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | C3H9BO2 | CID 2734750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. geneseo.edu [geneseo.edu]
- 6. laballey.com [laballey.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Guide to Handling Isopropylboronic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Isopropylboronic acid, a valuable reagent in organic synthesis, requires careful management due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure its safe use in the laboratory.
Immediate Safety and Hazard Information
This compound is known to cause skin, eye, and respiratory tract irritation.[1][2] Ingestion may also lead to irritation of the digestive tract.[1] Therefore, adherence to strict safety protocols is crucial to minimize exposure and mitigate risks.
Safety at a Glance: Quantitative Data
The following table summarizes key safety data for this compound and related compounds. It is important to note that specific occupational exposure limits for this compound have not been established. The limits for boric acid are provided as a reference for a related compound.
| Parameter | Value | Source/Citation |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Occupational Exposure Limits | Boric Acid (as a related compound): - OSHA PEL: 15 mg/m³ (Total Dust), 5 mg/m³ (Respirable Fraction)- ACGIH TLV: 2 mg/m³ (Inhalable Fraction) | [1] |
| Glove Breakthrough Time (General for weak organic acids) | Nitrile Gloves: Good for splash protection (breakthrough > 15 mins for 5-mil thickness). Not recommended for prolonged contact with concentrated acids. | [3][4] |
| pH of Aqueous Waste for Drain Disposal (if permitted) | 5.5 - 9.0 | [5][6] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are suitable for incidental splash protection.[3][4] For prolonged handling or when working with larger quantities, consider using thicker nitrile gloves or butyl rubber gloves which offer greater resistance to a wider range of chemicals.[7][8] Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs, followed by hand washing.
-
Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator is necessary. A half-mask or full-facepiece respirator with organic vapor and acid gas cartridges (yellow color-coded) is recommended.[9][10] If particulates are also present, a combination cartridge with a P95 or P100 filter should be used.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure minimizes the risk of exposure and accidents.
-
Preparation:
-
Before starting work, ensure that the safety shower and eyewash station are accessible and operational.
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment and reagents before opening the chemical container.
-
Ensure all containers are clearly labeled.
-
-
Handling:
-
Always wear the appropriate PPE as outlined above.
-
Avoid creating dust when handling the solid material.
-
If transferring the solid, use a spatula or scoop in a manner that minimizes airborne particles.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.[6]
-
-
In-Lab Neutralization of Small Quantities (if permitted):
-
For small amounts of aqueous waste, in-lab neutralization may be an option, but only if explicitly permitted by your institution and local regulations.[5]
-
Procedure (perform in a fume hood):
-
Dilute the acidic waste with a large volume of water in a suitable beaker.
-
Slowly add a mild base, such as sodium bicarbonate, with constant stirring.
-
Monitor the pH of the solution using a pH meter or pH strips.
-
Continue adding the base until the pH is between 5.5 and 9.0.[5][6]
-
If permitted, this neutralized solution may be disposed of down the drain with copious amounts of water. Always confirm this practice with your EHS department.
-
-
-
Professional Disposal:
-
For larger quantities of waste or if in-lab neutralization is not permitted, the sealed and labeled hazardous waste containers must be disposed of through your institution's certified hazardous waste management program.[6]
-
Logical Workflow for Handling this compound
Caption: A logical workflow diagram for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
